3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of direct experimental data for this specific molecule, this document synthesizes information from closely related 2-aryl-1,3-indandione analogues to infer its chemical behavior, including its prominent keto-enol tautomerism. This guide covers its physicochemical properties, synthesis, reactivity, and potential biological activities, with a focus on its role as a potential modulator of the vitamin K epoxide reductase (VKOR) pathway. Experimental protocols for the synthesis of the parent dione and a visualization of the VKOR inhibition pathway are provided to facilitate further research and development.
Introduction
This compound is the enol tautomer of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. The 2-aryl-1,3-indandione scaffold is a well-established pharmacophore with a range of biological activities, including anti-inflammatory, analgesic, and notably, anticoagulant effects[1]. The introduction of a pyridine ring at the 2-position introduces unique electronic properties and potential for hydrogen bonding, which may influence its chemical reactivity and biological target interactions. This guide aims to provide a detailed technical resource on the chemical properties and potential applications of this compound.
Physicochemical Properties
| Property | 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione | 2-phenyl-1,3-indandione | This compound (Predicted) |
| CAS Number | 10478-99-6 | 83-12-5 | 67592-40-9 |
| Molecular Formula | C₁₄H₉NO₂ | C₁₅H₁₀O₂ | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol | 222.24 g/mol | 223.23 g/mol |
| Melting Point | Not available | 144-148 °C | Expected to differ from the diketo form |
| Solubility | Not available | Very slightly soluble in water; slightly soluble in ethanol and ether. Solutions are yellow to red. | Solubility will be influenced by the solvent's ability to hydrogen bond with the enolic hydroxyl group. |
| pKa | Not available | Not available | The enolic proton is expected to be acidic. |
Keto-Enol Tautomerism
A critical aspect of the chemistry of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione is its existence as a tautomeric mixture with this compound. The equilibrium between the diketo and enol forms is influenced by factors such as the solvent, temperature, and pH.
Generally, for 1,3-dicarbonyl compounds, the keto form is more stable. However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation[2][3]. In the case of this compound, the enol form is part of an extended conjugated system, which likely contributes to its stability. The equilibrium between these two forms is crucial as the enol tautomer presents a different set of reactive sites and potential for biological interactions.
References
A Technical Guide to the Structure Elucidation and Characterization of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic compound featuring a fused indenone scaffold substituted with a pyridinyl group. Its chemical formula is C₁₄H₉NO₂ with a molecular weight of 223.23 g/mol .[1][2][3][4] The indenone core is a recognized pharmacophore in medicinal chemistry, and pyridine rings are prevalent in numerous pharmaceuticals.[5] The combination of these two moieties in a single molecular entity suggests potential for novel biological activities. This guide provides a projected pathway for the synthesis, purification, and comprehensive structural characterization of this compound.
Hypothetical Synthesis
A plausible synthetic route for this compound could involve a base-catalyzed condensation reaction between phthalide and 4-pyridinecarboxaldehyde, followed by an intramolecular cyclization and tautomerization. This approach is adapted from known syntheses of 2-aryl-1,3-indandiones.
Structural Elucidation and Characterization
The definitive structure of the synthesized compound would be established through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to reveal signals corresponding to the protons of the indenone and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the pyridine ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the enol carbon, and the aromatic carbons of both ring systems.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridinyl-H (ortho to N) | 8.6 - 8.8 (d) | 150 - 152 |
| Pyridinyl-H (meta to N) | 7.4 - 7.6 (d) | 121 - 123 |
| Indenone-H (aromatic) | 7.2 - 7.8 (m) | 120 - 135 |
| Enol-OH | 9.0 - 11.0 (br s) | - |
| C=O | - | 190 - 195 |
| C-OH (enol) | - | 160 - 165 |
| C-pyridinyl | - | 140 - 145 |
Note: Predicted values are based on data from analogous indenone and pyridinone structures.
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₄H₉NO₂) by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed.
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 195 | [M - CO]⁺ |
| 167 | [M - 2CO]⁺ |
| 140 | [C₉H₄O₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridinyl cation) |
The IR spectrum would provide evidence for the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (enol) |
| 1680 - 1660 | C=O stretch | Ketone |
| 1620 - 1580 | C=C stretch | Alkene (enol) and Aromatic |
| 1590 - 1450 | C=C and C=N stretch | Pyridine Ring |
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It would also reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking.
Table 4: Expected Crystallographic Parameters
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| Key Bond Lengths | C=O: ~1.22 Å, C-O (enol): ~1.34 Å, C=C (enol): ~1.36 Å |
| Intermolecular Interactions | Hydrogen bonding involving the enol -OH and the pyridine N or carbonyl O; π-π stacking between aromatic rings. |
Experimental Protocols
The following are generalized protocols for the key characterization techniques.
General Synthesis and Purification
-
Reaction Setup: To a solution of phthalide (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1 equivalents).
-
Addition of Aldehyde: Add 4-pyridinecarboxaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture, acidify with dilute HCl, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a heated probe for EI).
-
Data Collection: Acquire the mass spectrum over an appropriate m/z range.
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
Visualized Workflows
Conclusion
The structural elucidation and characterization of this compound would rely on a synergistic application of modern analytical techniques. While this guide provides a robust framework based on chemical principles and data from related molecules, the definitive characterization of this compound awaits detailed experimental investigation. The synthesis and thorough analysis of this molecule could provide valuable insights for the development of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 2(1H)-Pyridinone, 3-hydroxy- [webbook.nist.gov]
- 4. glpbio.com [glpbio.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical data for the compound 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, registered under CAS number 67592-40-9. Due to a scarcity of published experimental data for this specific molecule, this document combines confirmed structural information with predicted physicochemical properties derived from computational models. It also outlines general experimental protocols for the determination of these properties and proposes a potential synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this compound.
Chemical Identity and Structure
The compound with CAS number 67592-40-9 is definitively identified as This compound . Its molecular structure consists of a 1H-inden-1-one scaffold substituted with a hydroxyl group at the 3-position and a pyridine ring at the 2-position.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 67592-40-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
Physicochemical Data
A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. To provide researchers with valuable, albeit preliminary, information, the following table summarizes computationally predicted properties. These values should be used as estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | ChemSpider |
| Water Solubility | 0.46 g/L | ChemSpider |
| pKa (Acidic) | 6.13 | ChemSpider |
| pKa (Basic) | 3.96 | ChemSpider |
| Refractive Index | 1.703 | ChemSpider |
| Polar Surface Area | 50.1 Ų | ChemSpider |
| Density | 1.413 g/cm³ | ChemSpider |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general, well-established methodologies that can be adapted for the determination of its key physicochemical properties.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus. A small, dried sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.
Determination of Solubility
The equilibrium solubility method can be employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa value corresponds to the pH at which half of the compound is in its ionized form.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra recorded on a high-field NMR spectrometer.
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum would reveal characteristic absorption bands for the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and confirm its elemental composition.
Synthesis and Potential Biological Activity
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be extrapolated from the synthesis of related 2-aryl-1,3-indandiones. A potential pathway involves the condensation of phthalic anhydride with 4-pyridylacetic acid.
Potential Biological Activity
While no specific biological activity has been reported for this compound, its structural motifs, the indanone and pyridinone cores, are present in various biologically active molecules. Indanone derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. Similarly, pyridinone-containing compounds are known for a wide range of pharmacological activities.
Molecular weight and formula of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
An In-Depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and synthetic approaches for this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Compound Properties
This compound is a heterocyclic compound belonging to the indenone class, featuring a pyridine substituent. Its core chemical data is summarized below.
| Property | Value | Source |
| CAS Number | 67592-40-9 | [1][2][3] |
| Molecular Formula | C₁₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| SMILES | O=C1C(C2=CC=NC=C2)=C(O)C3=C1C=CC=C3 | [2] |
| Physical Form | Solid (presumed) |
Potential Biological and Pharmacological Activities
While specific biological data for this compound is limited in publicly available literature, the structural motifs—specifically the indenone and 3-hydroxypyridinone scaffolds—are associated with significant pharmacological activities.
-
Anticancer and Antiproliferative Potential : The indenone-pyridine scaffold is recognized as a promising candidate in oncology research.[4] Analogous structures have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, suggesting the potential of the pyridine moiety to confer anticancer activity.[4]
-
Anti-inflammatory Activity : Derivatives of 3-hydroxy-pyridine-4-one have shown notable anti-inflammatory and analgesic properties.[5] A proposed mechanism for this activity involves the chelation of iron, which is a critical cofactor for enzymes like cyclooxygenase and lipoxygenase that are central to the inflammatory process.[5] By sequestering iron, these compounds may inhibit the synthesis of proinflammatory prostanoids and reduce the generation of toxic free radicals.[5]
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible synthetic route can be conceptualized based on established methods for constructing indenone and dihydropyridone cores. A representative protocol, derived from general synthetic strategies for related heterocyclic compounds, is provided below.
Representative Experimental Protocol: Multi-component Condensation
This protocol is a generalized representation based on common synthetic routes for related heterocyclic structures, such as the one-pot synthesis of dihydropyridone derivatives.[6]
Objective: To synthesize a substituted indenone or pyridinone core via a one-pot reaction.
Materials:
-
A suitable 1,3-dicarbonyl compound (e.g., indane-1,3-dione)
-
An aromatic aldehyde (e.g., pyridine-4-carbaldehyde)
-
A nitrogen source (e.g., ammonium acetate or cyanoacetamide)
-
A suitable catalyst (e.g., SiO₂-Pr-SO₃H, Zn-SSA, or pyridine)
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of the 1,3-dicarbonyl compound, the aromatic aldehyde, and the nitrogen source.
-
Catalyst and Solvent Addition: Add the catalyst (e.g., 10 mol%) and the chosen solvent. For solvent-free conditions, the reactants are mixed directly.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol or water. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to obtain the purified compound.
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Visualizations: Synthetic Workflow and Proposed Mechanism
The following diagrams illustrate a potential synthetic pathway and a proposed mechanism of action for compounds sharing the 3-hydroxypyridinone scaffold.
Caption: Generalized synthetic workflow for indenone derivatives.
Caption: Proposed anti-inflammatory mechanism of action.
References
- 1. scbt.com [scbt.com]
- 2. 67592-40-9|this compound|BLD Pharm [bldpharm.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 10478-99-6 | Benchchem [benchchem.com]
- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility Profile of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of the novel compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Solubility is a critical physicochemical property that significantly influences a compound's bioavailability and therapeutic efficacy. Understanding the solubility of this indenone derivative in various solvents is paramount for its progression through the drug development pipeline, from early-stage in vitro screening to formulation development. This document outlines detailed experimental protocols for solubility determination, presents a framework for data tabulation, and includes a visual representation of the experimental workflow. While specific quantitative solubility data for this compound is not publicly available at present, this guide equips researchers with the necessary tools to generate this crucial dataset.
Introduction to this compound
This compound (C₁₄H₉NO₂) is an aromatic heterocyclic compound with a molecular weight of 223.23 g/mol [1]. The structure, featuring an indenone core substituted with a hydroxyl group and a pyridine ring, suggests potential for diverse biological activities. Preliminary research on analogous structures containing the indenone and pyridine scaffolds has indicated potential anticancer and antiproliferative properties[2]. The pyridine moiety, in particular, is a common feature in many bioactive molecules and can influence properties such as solubility and receptor binding. Given its potential therapeutic relevance, a thorough characterization of its physicochemical properties, starting with solubility, is essential.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to low and variable oral absorption, posing a significant challenge for the development of effective oral dosage forms. Early determination of a compound's solubility profile in a range of solvents, including biorelevant media, is crucial for:
-
Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.
-
In Vitro Assay Reliability: Ensuring that compound concentrations in biological assays are accurate and not limited by poor solubility, which can lead to misleading structure-activity relationship (SAR) data.
-
Formulation Development: Providing the foundational data needed to select appropriate excipients and formulation strategies (e.g., salt formation, co-solvents, amorphous solid dispersions) to enhance drug delivery.
-
Toxicology Studies: Enabling the preparation of appropriate dosing solutions for preclinical safety and toxicity assessments.
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.
Materials and Equipment
-
Test Compound: Solid this compound
-
Solvents: A range of pharmaceutically relevant solvents should be tested, including but not limited to:
-
Purified Water
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Shake-Flask Solubility Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspensions to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of undissolved particles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter.[4][5] Adsorption of the compound to the filter should be evaluated.
-
-
Quantification:
-
Dilute the clarified supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or µg/mL.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
-
Data Presentation
The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | pH | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 7.0 | Data to be determined | Data to be determined |
| PBS | 4.5 | Data to be determined | Data to be determined |
| PBS | 6.8 | Data to be determined | Data to be determined |
| PBS | 7.4 | Data to be determined | Data to be determined |
| SGF (without pepsin) | 1.2 | Data to be determined | Data to be determined |
| SIF (without pancreatin) | 6.8 | Data to be determined | Data to be determined |
| Ethanol | N/A | Data to be determined | Data to be determined |
| Methanol | N/A | Data to be determined | Data to be determined |
| DMSO | N/A | Data to be determined | Data to be determined |
| PEG 400 | N/A | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Anticipated Biological Context and Signaling Pathways
While specific signaling pathways for this compound have not yet been elucidated, compounds with similar structural motifs, such as pyridinone derivatives, have been investigated for various biological activities. For instance, some 3-hydroxypyridin-4-one derivatives have demonstrated anti-inflammatory and analgesic effects, potentially through the chelation of iron, which is a cofactor for enzymes like cyclooxygenase involved in inflammation.[6] Other research has explored pyridinone-containing compounds as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[7]
Further investigation into the biological activity of this compound is warranted. Should this compound exhibit inhibitory activity against a particular kinase or receptor, a corresponding signaling pathway diagram could be constructed to visualize its mechanism of action. For example, if it were found to inhibit the PI3K/mTOR pathway, a diagram illustrating the downstream effects on cell growth, proliferation, and survival would be highly relevant.
Conclusion
This technical guide provides a robust framework for determining the solubility profile of this compound. By following the detailed experimental protocols and data presentation guidelines outlined herein, researchers can generate the critical data needed to advance the development of this promising compound. The establishment of a comprehensive solubility profile is a fundamental step in understanding the biopharmaceutical properties of this compound and will be instrumental in guiding its future as a potential therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 10478-99-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of the compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The chemical formula for this compound is C₁₄H₉NO₂ and it has a molecular weight of 223.23 g/mol .[1][2] Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups and structural analogs.[1] The information herein serves as a robust reference for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| OH | 10.0 - 12.0 | Singlet (broad) | - |
| H-α (Pyridine) | 8.6 - 8.8 | Doublet | 5.0 - 6.0 |
| H-β (Pyridine) | 7.4 - 7.6 | Doublet | 5.0 - 6.0 |
| H-4, H-7 (Indenone) | 7.2 - 7.8 | Multiplet | - |
| H-5, H-6 (Indenone) | 7.2 - 7.8 | Multiplet | - |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic environment of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Indenone) | 190 - 200 |
| C-OH (Indenone) | 160 - 170 |
| C-2 (Indenone) | 120 - 130 |
| C-α (Pyridine) | 150 - 155 |
| C-β (Pyridine) | 120 - 125 |
| C-γ (Pyridine) | 140 - 145 |
| Aromatic C (Indenone) | 120 - 140 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydroxy) | 3200 - 3600 | Broad, Strong |
| C=O Stretch (Ketone) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Pyridine) | 1300 - 1400 | Medium |
Note: The IR spectrum is expected to show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C=O stretching of the ketone, C=C stretching of the aromatic rings (both the indenone system and the pyridine ring), and C-N stretching vibrations.[1]
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Significance |
| [M]⁺ | 223.06 | Molecular Ion |
| [M-CO]⁺ | 195.07 | Loss of Carbon Monoxide |
| [M-H₂O]⁺ | 205.05 | Loss of Water |
| [C₅H₄N]⁺ | 78.03 | Pyridyl Fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The concentration should be adjusted to ensure adequate signal-to-noise ratio.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1] Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Dual Facets of Nitrogen and Carbon: An In-depth Technical Guide to the Biological Activities of Indenone and Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the indenone and pyridine scaffolds have emerged as privileged structures, consistently demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles have made them focal points in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities associated with these two scaffolds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathways and experimental workflows.
Indenone Scaffold: A Potent Player in Diverse Therapeutic Areas
The indenone core, a fused bicyclic system comprising a benzene ring fused to a cyclopentenone ring, has been extensively explored for its pharmacological potential. Derivatives of this scaffold have exhibited significant activity in areas such as oncology, neurology, and infectious diseases.
Anticancer Activity
Indenone derivatives have shown remarkable promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in cancer progression.
A series of gallic acid-based indanone derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[1] For instance, one of the most potent indanones showed an IC50 value of 2.2 µM against the MCF-7 hormone-dependent breast cancer cell line and notably exhibited no toxicity to human erythrocytes at higher concentrations.[1] Other derivatives also displayed significant activity against a range of cancer cell lines.[1] The antitumor effects of some indanone derivatives are attributed to their ability to block tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] For example, an indanone derivative has been shown to exert its anti-tubulin action with an IC50 of 1.88 µM and also demonstrated antiangiogenic efficacy by suppressing key vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-α (HIF-α) in human breast cancer MCF-7 cells.[2]
Furthermore, certain 2-benzylidene-1-indanones have exhibited strong cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range (10–880 nM).[3] These compounds also potently inhibited tubulin polymerization with IC50 values between 0.62 and 2.04 µM.[3] Another study highlighted an indanone-based thiazolyl hydrazone derivative, ITH-6, which was more effective than the approved anticancer drug irinotecan against several colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM.[4][5] Mechanistic studies revealed that ITH-6 induces G2/M cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS) levels by inhibiting tubulin polymerization.[4][5]
Table 1: Anticancer Activity of Selected Indenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gallic acid-based indanone | MCF-7 | 2.2 | [1] |
| Gallic acid-based indanone | Various | Potent | [1] |
| Indanone derivative | - | 1.88 (anti-tubulin) | [2] |
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [3] |
| ITH-6 | Colon cancer cell lines | 0.41 - 6.85 | [4] |
Enzyme Inhibition
Indenone derivatives have also been identified as potent inhibitors of various enzymes, including monoamine oxidases (MAOs) and the human DNA dealkylation repair enzyme AlkBH3.
A series of 2-heteroarylidene-1-indanone derivatives were found to be effective in vitro inhibitors of MAO-B, with IC50 values as low as 0.0044 µM.[6] These compounds also showed inhibitory activity against the MAO-A isoform, with IC50 values reaching 0.061 µM.[6] The inhibition of MAOs is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[3][7]
In the context of cancer therapy, arylated indenone derivatives have been identified as a new class of inhibitors for the AlkBH3 enzyme, which is involved in DNA dealkylation repair and promotes tumor cell proliferation.[8] A synthesized inhibitor demonstrated a competitive mode of inhibition against the DNA substrate and was shown to prevent the proliferation of lung cancer cells.[8]
Table 2: Enzyme Inhibition by Selected Indenone Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 2-heteroarylidene-1-indanone | MAO-B | 0.0044 - 1.53 | [6] |
| 2-heteroarylidene-1-indanone | MAO-A | as low as 0.061 | [6] |
| Arylated indenone derivative | AlkBH3 | - | [8] |
Other Biological Activities
The biological activities of the indenone scaffold extend beyond anticancer and enzyme inhibition. Derivatives have also shown potential as anti-inflammatory, antiviral, antibacterial, and analgesic agents.[3][9][10] For instance, a new indanone derivative, streptinone, isolated from a marine-derived Streptomyces massiliensis, has been shown to inhibit particulate matter-induced inflammation.[11]
Pyridine Scaffold: A Cornerstone in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12][13][14][15][16] Its presence often enhances the pharmacological properties of a molecule, including metabolic stability, cellular permeability, and binding affinity to biological targets.[12][17]
Anticancer Activity
Pyridine derivatives are a prominent class of anticancer agents, with several approved drugs, such as Sorafenib, Regorafenib, Vismodegib, and Crizotinib, featuring this scaffold.[18][19] These compounds exert their effects through various mechanisms, including the inhibition of key kinases involved in tumor growth and angiogenesis.[19][20]
Novel pyridine-urea derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines.[20] For example, compounds 8e and 8n exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 0.22 µM and 1.88 µM, respectively, surpassing the efficacy of the standard drug doxorubicin.[19][20] The mechanism of action for some of these derivatives involves the inhibition of VEGFR-2 phosphorylation, a critical step in angiogenesis.[19][20] Specifically, compounds 8b and 8e were found to inhibit VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively.[19]
Other studies have reported pyridine derivatives with potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and endometrial (Ishikawa) cancer, with IC50 values in the low micromolar range.[21]
Table 3: Anticancer Activity of Selected Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [19] |
| Pyridine-urea 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [19] |
| Pyridine derivative 28 | MCF-7 | 3.42 | [21] |
| Pyridine derivative 28 | A549 | 5.97 | [21] |
| Pyridine derivative 27 | Ishikawa | 8.26 | [21] |
| Pyridine derivatives 35, 36, 37 | HepG2, MCF-7 | 4.25 - 12.83 | [21] |
Antimicrobial Activity
The pyridine scaffold is also a key component in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[22][23] Pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[24][][26]
For instance, a set of pyridine derivatives bearing a substituted alkylthio chain or a piperidyl ring showed moderate activity against Mycobacterium tuberculosis and nontuberculous mycobacteria.[27] The most active compound, 2-cyanomethylthiopyridine-4-carbonitrile, exhibited a Minimum Inhibitory Concentration (MIC) in the range of 4-8 µmol/l against Mycobacterium kansasii.[27]
Another study reported on pyridine derivatives that were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi.[28] Certain compounds exhibited antibacterial activity with an MIC of 50 μg/ml against Bacillus cereus, which was half the activity of the standard drug ampicillin.[28] One derivative, compound 3b, showed equivalent antifungal activity to miconazole against Candida albicans.[28]
Table 4: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative | Microorganism | MIC | Reference |
| 2-cyanomethylthiopyridine-4-carbonitrile | Mycobacterium kansasii | 4-8 µmol/l | [27] |
| Pyridine derivatives 5a, 6b, 7a | Bacillus cereus | 50 µg/ml | [28] |
| Pyridine derivative 3b | Candida albicans | 25 µg/ml | [28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the evaluation of indenone and pyridine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indenone or pyridine derivatives) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[29]
Enzyme Inhibition Assay (e.g., MAO or Kinase Inhibition)
Enzyme inhibition assays are performed to determine the potency of a compound in inhibiting the activity of a specific enzyme.
Protocol Outline:
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorimetry, or luminometry.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.[30][31] For irreversible inhibitors, IC50 values determined at different time points can be used to estimate the inhibition constant (Ki) and the inactivation rate constant (kinact).[32]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these scaffolds is essential for a deeper understanding of their mechanisms of action.
Caption: Mechanisms of Action for Indenone and Pyridine Derivatives.
Caption: General Workflow for Biological Evaluation of Scaffolds.
References
- 1. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 19. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsat.org [ijsat.org]
- 21. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 22. ijpras.com [ijpras.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. storage.googleapis.com [storage.googleapis.com]
- 26. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. IC50 - Wikipedia [en.wikipedia.org]
- 30. courses.edx.org [courses.edx.org]
- 31. Assay in Summary_ki [bdb99.ucsd.edu]
- 32. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological importance of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This compound, a prominent member of the 2-aryl-1,3-indandione class, exists in tautomeric equilibrium with its diketo form, 2-(pyridin-4-yl)-1,3-indandione. The guide details the established synthetic methodologies for this class of compounds, outlines the key experimental protocols, and presents a summary of its known biological activities, including its roles as an anticoagulant, anti-inflammatory, and potential anticancer agent. The document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an aryl group at the 2-position gives rise to the 2-aryl-1,3-indandione class, which has been the subject of extensive research. A key member of this class is this compound, which is the enol tautomer of 2-(pyridin-4-yl)-1,3-indandione. The presence of the pyridine moiety is of particular interest, as this nitrogen-containing heterocycle is a common feature in many approved pharmaceutical agents. This guide will delve into the key aspects of this compound, from its initial discovery to its synthesis and biological evaluation.
Discovery and Synthetic History
The discovery of 2-aryl-1,3-indandiones dates back to the early 20th century, with their anticoagulant properties being a primary focus of early research. The synthesis of the parent compound, 2-phenyl-1,3-indandione (phenindione), and its subsequent investigation as an alternative to coumarin-based anticoagulants laid the groundwork for the exploration of a multitude of analogs.
The synthesis of 2-(pyridin-4-yl)-1,3-indandione, and by extension its enol tautomer this compound, follows the general and well-established synthetic routes for 2-aryl-1,3-indandiones. The primary and most common method involves the base-catalyzed condensation of phthalide with an appropriate aromatic aldehyde. In the case of the title compound, this involves the reaction of phthalide with pyridine-4-carbaldehyde.
General Synthetic Pathway
The synthesis of 2-aryl-1,3-indandiones is typically achieved through a base-catalyzed condensation reaction. The most prevalent method utilizes phthalide and an aromatic aldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via the formation of a carbanion at the methylene bridge of phthalide, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and rearrangement lead to the formation of the 2-aryl-1,3-indandione.
dot
Caption: General synthetic pathway for 2-(pyridin-4-yl)-1,3-indandione.
Experimental Protocols
Synthesis of 2-(pyridin-4-yl)-1,3-indandione
Materials:
-
Phthalide
-
Pyridine-4-carbaldehyde
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, equimolar amounts of phthalide and pyridine-4-carbaldehyde are added.
-
The reaction mixture is refluxed for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then acidified with hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Physicochemical Properties and Characterization
The compound this compound exists in tautomeric equilibrium with 2-(pyridin-4-yl)-1,3-indandione. The position of this equilibrium is influenced by factors such as the solvent and the physical state (solid or solution).
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Yellowish solid (typical for this class) |
| Melting Point | Not explicitly reported, but expected to be in the range of similar 2-aryl-1,3-indandiones (typically >200 °C) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |
Characterization Data:
While specific spectroscopic data for the title compound is not widely published, the following are expected characteristic signals based on the analysis of similar structures:
-
¹H NMR: Aromatic protons of the indenone and pyridine rings would appear in the range of δ 7.0-9.0 ppm. The enolic hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Carbonyl carbons of the indandione moiety would resonate at around δ 190-200 ppm. Aromatic carbons would appear in the range of δ 120-150 ppm.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone (around 1700-1740 cm⁻¹), C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and a broad O-H stretching band for the enol tautomer (around 3200-3600 cm⁻¹).
Biological Activities and Mechanism of Action
Derivatives of 2-aryl-1,3-indandione are known to possess a range of biological activities. The primary activities investigated for this class of compounds are anticoagulant, anti-inflammatory, and anticancer effects.
Anticoagulant Activity
The anticoagulant effect of 2-aryl-1,3-indandiones is their most well-documented biological activity. They act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of this process leads to the production of non-functional clotting factors, thereby impairing the coagulation cascade.
dot
Caption: Mechanism of anticoagulant action of 2-aryl-1,3-indandiones.
Anti-inflammatory Activity
Several 2-aryl-1,3-indandione derivatives have demonstrated anti-inflammatory properties. The exact mechanism is not fully elucidated but is thought to involve the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.
Anticancer Activity
More recently, the anticancer potential of 2-aryl-1,3-indandiones has garnered significant attention. The planar structure of the indenone ring system allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific molecular targets and signaling pathways involved are still under investigation, but may include the modulation of key proteins in cell cycle regulation and apoptosis.
Table 2: Summary of Biological Activities and Potential Mechanisms
| Biological Activity | Potential Mechanism of Action |
| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |
| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes |
| Anticancer | DNA intercalation, induction of apoptosis, inhibition of cell proliferation |
Quantitative data on the biological activity of this compound, such as IC₅₀ values, are not extensively reported in publicly available literature, highlighting an area for future research.
Conclusion and Future Perspectives
This compound is a fascinating molecule with a rich chemical history rooted in the broader class of 2-aryl-1,3-indandiones. While its synthesis is based on well-established chemical principles, there is a clear need for more detailed studies to fully characterize this specific compound and its biological activities. The presence of the pyridine ring offers opportunities for further structural modifications to enhance potency and selectivity for various biological targets. Future research should focus on the detailed elucidation of its mechanism of action in different disease models, particularly in the context of cancer, and on the establishment of a comprehensive structure-activity relationship (SAR) profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed synthetic protocol for the preparation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a molecule of interest for further research and development. Due to the absence of a direct, published synthesis for this specific compound, the following protocol is a well-established and reliable two-step method based on analogous reactions reported in the scientific literature. The synthesis involves an initial Knoevenagel condensation to form a 2-pyridinylidene intermediate, which is then proposed to exist in its stable enol tautomer, the desired final product. This protocol provides a practical and efficient pathway for obtaining the target compound for further investigation.
Introduction
This compound incorporates two key structural motifs: a pyridinyl group and a 1-indanone core. The 1-indanone scaffold and its derivatives are recognized for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The combination of these two moieties in the target molecule makes it a compound of significant interest for biological screening and drug discovery programs. The synthetic route detailed herein is designed to be accessible, high-yielding, and amenable to scale-up.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with commercially available starting materials.
Step 1: Knoevenagel Condensation
The initial step involves a Knoevenagel condensation between 1,3-indandione and pyridine-4-carbaldehyde. This reaction is typically catalyzed by a base, such as piperidine or an amine-based ionic liquid, and proceeds efficiently to yield 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione.
Step 2: Tautomerization to the Final Product
The resulting intermediate, a β-diketone, is expected to exist in equilibrium with its more stable enol tautomer, this compound. In solution, 1,3-dicarbonyl compounds often favor the enol form, and this equilibrium is a well-documented phenomenon[1]. The final product is thus the stable enol tautomer of the initially formed condensation product.
Data Presentation
As a direct synthesis of this compound has not been reported, the following table summarizes representative quantitative data for analogous Knoevenagel condensation reactions between 1,3-indandione and various aromatic aldehydes. This data provides an expected range of yields and reaction times for the proposed synthesis.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | 2-hydroxyethylammonium formate | None | 1 min | 98 | [2] |
| 4-Chlorobenzaldehyde | 2-hydroxyethylammonium formate | None | 1.5 min | 97 | [2] |
| 4-Nitrobenzaldehyde | 2-hydroxyethylammonium formate | None | 2 min | 95 | [2] |
| 4-Methoxybenzaldehyde | 2-hydroxyethylammonium formate | None | 1 min | 96 | [2] |
| Benzaldehyde | ZrOCl₂·8H₂O | Water | 10 min | 95 | [3] |
| 4-Chlorobenzaldehyde | ZrOCl₂·8H₂O | Water | 15 min | 92 | [3] |
Experimental Protocols
Materials and Equipment:
-
1,3-Indandione
-
Pyridine-4-carbaldehyde
-
Piperidine (or other suitable base catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Protocol for the Synthesis of this compound:
Step 1: Synthesis of 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione
-
To a 100 mL round-bottom flask, add 1,3-indandione (1.46 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture at room temperature until the 1,3-indandione is completely dissolved.
-
To the resulting solution, add pyridine-4-carbaldehyde (1.07 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the intermediate product.
Step 2: Tautomerization to this compound
-
The isolated product from Step 1, 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione, is expected to be in equilibrium with its enol tautomer, this compound.
-
Characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) will confirm the structure and the presence of the enol form (e.g., by the presence of a hydroxyl proton signal in the ¹H NMR spectrum and the absence of a signal for the C2 proton of the dione).
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.
-
Ethanol is flammable; avoid open flames.
-
Piperidine is corrosive and toxic; handle with extreme care.
Conclusion
The proposed synthesis provides a straightforward and efficient method for the preparation of this compound. This protocol is based on well-established synthetic transformations and is expected to provide the target compound in good yield. The availability of this protocol should facilitate further research into the biological properties of this novel compound.
References
Application Notes and Protocols: 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 67592-40-9 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents |
Overview of Synthetic Utility
This compound belongs to the class of 2-aryl-1,3-indandiones, which are recognized for their rich reactivity and serve as valuable precursors for a wide range of heterocyclic and spirocyclic compounds. The presence of a hydroxyl group, a reactive dicarbonyl system, and a pyridine moiety makes this compound a trifunctional intermediate, enabling diverse chemical transformations.
The core structure is amenable to several key reactions, including:
-
O-Alkylation and O-Acylation: The hydroxyl group can be readily derivatized to form ethers and esters, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties.
-
Condensation Reactions: The active methylene group within the indandione core can participate in condensation reactions with aldehydes and other electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings provide sites for C-H activation and subsequent cross-coupling reactions to build molecular complexity.
-
Cycloaddition Reactions: The enone system can act as a dienophile or dipolarophile in cycloaddition reactions to construct complex polycyclic systems.
These transformations open avenues for the synthesis of novel compounds with potential biological activities, including but not limited to kinase inhibition and anticoagulation.
Experimental Protocols
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 |
| Benzyl Bromide | NaH | THF | Room Temp | 4 | 85-95 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 8 | 80-90 |
Protocol 2: O-Acylation (Ester Synthesis)
This protocol details the synthesis of ester derivatives from this compound.
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride or acid anhydride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative Examples):
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 4 | 90-98 |
Protocol 3: Knoevenagel Condensation
This protocol describes the condensation reaction of this compound with aromatic aldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of piperidine or pyridine.
-
Reflux the reaction mixture for the specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data (Representative Examples):
| Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 4 | 85-95 |
| 4-Chlorobenzaldehyde | Pyridine | Toluene | 6 | 80-90 |
Application in Drug Discovery
The 2-(pyridin-4-yl)-1H-inden-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.
Kinase Inhibitors
Many kinase inhibitors feature a hinge-binding pyridine motif. The 2-(pyridin-4-yl) group of this intermediate can serve as such a motif. Further derivatization of the indandione core can lead to potent and selective kinase inhibitors. For example, derivatives of the related pyridinone scaffold have shown inhibitory activity against kinases like Src.[1][2]
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanism of kinase inhibition by derivatives.
Anticoagulants
Indandione derivatives are a known class of anticoagulants that act as vitamin K antagonists. The core structure of this compound is analogous to compounds like phenindione. Modifications on the pyridine ring and the indandione core can be explored to develop novel anticoagulants with improved therapeutic profiles.
Experimental Workflow for Anticoagulant Screening:
Caption: Workflow for developing novel anticoagulants.
References
Application of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Anticancer Research: A Prospective Outlook Based on Related Scaffolds
Note to the Reader: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the anticancer applications of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one . Therefore, it is not possible to provide specific experimental data, established signaling pathways, or validated protocols for this particular compound.
This document, however, provides a comprehensive overview of the significant anticancer potential of its core chemical scaffolds: indenone and pyridinone . The information presented here is based on extensive research into derivatives of these parent structures and is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound as a novel anticancer agent.
Introduction: The Rationale for Investigation
The compound this compound is a hybrid molecule that combines two pharmacologically significant scaffolds: a pyridinone ring and an indenone core. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities, including potent anticancer effects.
-
Indenone Derivatives: This class of compounds has demonstrated a variety of anticancer activities, including the ability to induce cell cycle arrest and apoptosis. Some derivatives act as anti-angiogenic agents and tubulin polymerization inhibitors.
-
Pyridinone Derivatives: These compounds are known to exhibit broad-spectrum antiproliferative activity against various human tumor cell lines.[1] Their mechanisms of action are diverse, targeting key cellular machinery such as protein kinases, histone deacetylases (HDAC), and critical signaling pathways like MAPK.[1]
The combination of these two scaffolds in a single molecule suggests that this compound could possess unique and potent anticancer properties, making it a compelling candidate for further investigation.
Potential Mechanisms of Action and Targeted Signaling Pathways
Based on the activities of related indenone and pyridinone derivatives, this compound could potentially exert its anticancer effects through several mechanisms and signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
Many indenone and pyridinone derivatives have been shown to halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle, most commonly the G2/M phase.[2][3][4][5] This arrest is often a prelude to apoptosis (programmed cell death).
-
p53 and JNK Upregulation: Some anticancer pyridines have been shown to induce G2/M arrest through a p53-p21-mediated pathway and trigger apoptosis via the upregulation of JNK (c-Jun N-terminal kinase).[6] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the novel compound, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. While direct experimental data for this specific molecule is limited in published literature, this document outlines detailed experimental protocols and potential mechanisms of action based on studies of structurally related indenone and pyridinone derivatives. The provided methodologies can be adapted and validated for the evaluation of this target compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenases (COX-1 and COX-2) that are responsible for prostaglandin synthesis. The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of genes involved in the inflammatory response.
The compound this compound belongs to a class of compounds that have shown promise as anti-inflammatory agents. Structurally similar indenone derivatives have been reported to inhibit key inflammatory pathways. This document provides a framework for the systematic investigation of the anti-inflammatory potential of this compound.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data based on findings for analogous indenone and pyridinone compounds. These tables are intended to serve as a template for presenting experimental results obtained for this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measure | IC50 (µM) [Compound] | % Inhibition @ 10µM [Compound] | Positive Control (IC50 µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | NO levels | Data to be determined | Data to be determined | L-NAME (25 µM) |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α levels | Data to be determined | Data to be determined | Dexamethasone (1 µM) |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 levels | Data to be determined | Data to be determined | Dexamethasone (1 µM) |
| COX-1 Enzyme Inhibition | Purified Ovine COX-1 | Arachidonic Acid | Prostaglandin E2 | Data to be determined | Data to be determined | Indomethacin (0.1 µM) |
| COX-2 Enzyme Inhibition | Purified Human COX-2 | Arachidonic Acid | Prostaglandin E2 | Data to be determined | Data to be determined | Celecoxib (0.05 µM) |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species/Strain | Induction Agent | Route of Administration | Dose (mg/kg) [Compound] | % Edema Inhibition [Compound] | Positive Control (% Inhibition) |
| Carrageenan-induced Paw Edema | Wistar Rat | Carrageenan (1%) | Oral | Data to be determined | Data to be determined | Indomethacin (10 mg/kg, ~60%) |
| Croton Oil-induced Ear Edema | Swiss Albino Mice | Croton Oil (5%) | Topical | Data to be determined | Data to be determined | Dexamethasone (1 mg/kg, ~75%) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
Objective: To quantify the inhibitory effect of the compound on the secretion of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells and culture reagents (as in Protocol 1)
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from Protocol 1 to culture, treat, and stimulate the RAW 264.7 cells.
-
After the 24-hour incubation with LPS, centrifuge the culture plates to pellet the cells and collect the supernatant.
-
Perform the TNF-α and IL-6 ELISA assays on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve.
-
Determine the percentage of cytokine inhibition for each treatment group relative to the LPS-stimulated vehicle control.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.[1][2]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and treatment groups with different doses of this compound.
-
Administer the test compound or controls orally (or intraperitoneally) 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Visualizations
Signaling Pathway Diagram
dot digraph "NF-kB_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7];
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB_NFkB [label="IκB-NF-κB\n(Inactive)", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="3-hydroxy-2-(pyridin-4-yl)\n-1H-inden-1-one", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];
// Edges LPS -> TLR4 [label=" Binds"]; TLR4 -> MyD88 [label=" Activates"]; MyD88 -> IKK [label=" Activates"]; IKK -> IkB_NFkB [label=" Phosphorylates IκB"]; IkB_NFkB -> NFkB [label=" Releases NF-κB"]; IkB_NFkB -> IkB [style=invis]; IkB -> IKK [label=" Degraded", style=dashed, arrowhead=none]; NFkB -> Nucleus [label=" Translocates"]; Nucleus -> Genes [label=" Induces"]; Compound -> IKK [label=" Potential Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Compound -> NFkB [label=" Potential Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
dot digraph "In_Vitro_Anti_inflammatory_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.15,0.1"];
// Nodes start [label="Start: Prepare RAW 264.7 Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treat with Compound\n(various concentrations, 1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate [label="Stimulate with LPS (1 µg/mL)\n(24 hrs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; griess [label="Griess Assay for\nNitric Oxide (NO)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; elisa [label="ELISA for Cytokines\n(TNF-α, IL-6)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\nCalculate IC50 & % Inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> pretreat; pretreat -> stimulate; stimulate -> collect; collect -> griess; collect -> elisa; griess -> analyze; elisa -> analyze; } .dot Caption: Workflow for in vitro anti-inflammatory screening.
Disclaimer
The experimental protocols and representative data provided herein are based on methodologies reported for structurally similar compounds. These should serve as a guide and will require optimization and validation for the specific compound this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS: 67592-40-9) in various cell-based assays. The protocols outlined below are designed to guide researchers in evaluating the potential cytotoxic, anti-inflammatory, and signaling pathway modulatory effects of this compound.
Introduction
This compound is a heterocyclic compound featuring an indenone core fused with a pyridine ring. While specific biological data for this compound is limited, the indenone and pyridine scaffolds are present in many biologically active molecules. Indenone derivatives have been investigated for their potential as anticancer agents, while various pyridine-containing compounds exhibit a broad range of pharmacological activities, including anti-inflammatory effects.[1] The structural motifs of this compound suggest its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and p38 MAPK pathways.
The following protocols provide a framework for the initial screening and characterization of the biological activities of this compound in cell-based models.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following table is a template illustrating how to present hypothetical results.
| Assay Type | Cell Line | Parameter Measured | Test Compound IC₅₀/EC₅₀ (µM) | Positive Control IC₅₀/EC₅₀ (µM) |
| Cell Viability (MTT) | A549 | Cell Viability | Data to be determined | Doxorubicin: Value |
| Anti-Inflammatory (ELISA) | RAW 264.7 | TNF-α Inhibition | Data to be determined | Dexamethasone: Value |
| NF-κB Reporter Assay | HEK293-NFκB-luc | Luciferase Activity | Data to be determined | BAY 11-7082: Value |
Note: The IC₅₀/EC₅₀ values are placeholders and must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
This compound
-
A549 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Anti-Inflammatory Assay (TNF-α ELISA)
This protocol measures the potential of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit (murine)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells as described for A549 cells.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in culture medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Prepare a 200 ng/mL solution of LPS in culture medium.
-
Add 50 µL of the LPS solution to all wells except the negative control (final concentration 100 ng/mL).
-
Incubate for 24 hours.
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for TNF-α inhibition.
-
NF-κB Luciferase Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway using a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
This compound
-
HEK293-NFκB-luc cells (or similar reporter cell line)
-
DMEM, FBS, Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α), human
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line according to the supplier's recommendations.
-
Seed the cells into white, opaque 96-well plates at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Add various concentrations of this compound to the wells.
-
Incubate for 1 hour.
-
-
TNF-α Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway. Include a non-stimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability (can be determined in a parallel plate using an MTT assay).
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.
-
Determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow
References
Designing in vitro and in vivo studies for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic compound featuring an indenone core substituted with a pyridine ring. The indenone scaffold is a component of various biologically active molecules and natural products, and its derivatives have shown potential as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents[1][2][3]. Similarly, the pyridine moiety is a common feature in many pharmacologically active compounds, with derivatives exhibiting a wide range of activities including antitumor and anti-inflammatory effects[4][5][6].
Given the limited specific biological data available for this compound, this document provides a detailed, proposed research plan for investigating its potential therapeutic properties, focusing on anticancer and anti-inflammatory activities. The following protocols for in vitro and in vivo studies are based on established methodologies for evaluating compounds with similar structural motifs.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 67592-40-9 | [7][8] |
| Molecular Formula | C14H9NO2 | [7][8] |
| Molecular Weight | 223.23 g/mol | [7][8] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO | [7] |
Proposed In Vitro Studies
The initial in vitro evaluation will focus on assessing the cytotoxic and anti-inflammatory potential of this compound.
Experimental Workflow: In Vitro Screening
Caption: Tiered workflow for in vitro evaluation.
Protocols
1. Cell Viability (MTT) Assay
This assay will determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon)) and a non-cancerous cell line (e.g., HEK293) for selectivity.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
2. Anti-inflammatory Activity in Macrophages
This assay will assess the compound's ability to inhibit the production of inflammatory mediators.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
3. Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest.
-
Procedure:
-
Treat the selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells and resuspend them in a solution containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Apoptosis Assay (Annexin V/PI Staining)
This assay will quantify the induction of apoptosis.
-
Procedure:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Hypothetical Signaling Pathway Modulation
Anticancer Mechanism: Induction of Apoptosis
Many anticancer agents, including some indenone derivatives, induce apoptosis through the intrinsic or extrinsic pathways. A plausible mechanism for this compound could involve the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothetical apoptotic pathway.
Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. This compound | 10478-99-6 | Benchchem [benchchem.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols: 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic compound featuring a planar indenone core functionalized with a hydroxyl group and a pyridine ring. While direct experimental data on this specific molecule is limited, its structural motifs—a combination of a 3-hydroxy-ketone and a pyridine ring—are common in fluorescent probes. Analogous compounds, such as 3-hydroxy-4-pyridinone and 1-indanone derivatives, have been successfully employed as fluorescent sensors for metal ions and as ligands for misfolded protein aggregates.[1][2][3] This document outlines potential applications and detailed protocols for the utilization of this compound as a fluorescent probe in two key research areas: the detection of metal ions and the monitoring of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.
The proposed mechanism of action for these assays is a change in the fluorescence quantum yield of the molecule upon binding to an analyte. This can manifest as either a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.[1]
Application 1: Fluorescence-Based Detection of Divalent Metal Ions
The presence of both a hydroxyl group and the nitrogen atom of the pyridine ring in this compound suggests its potential as a chelating agent for metal ions. Chelation can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission. This makes it a candidate for a selective "turn-on" or "turn-off" fluorescent sensor for various metal ions.[4][5][6]
Experimental Protocol: Screening for Metal Ion Selectivity
This protocol describes a method to screen the selectivity of this compound against a panel of common divalent metal ions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., CaCl₂, MgCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in deionized water
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution to 10 µM in HEPES buffer.
-
In the 96-well plate, add 90 µL of the 10 µM probe solution to each well.
-
Add 10 µL of each metal salt stock solution to separate wells to achieve a final metal ion concentration of 1 mM. For the control well, add 10 µL of deionized water.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be determined by an initial spectral scan of the probe alone, but a starting point could be in the range of 350-400 nm for excitation and 450-550 nm for emission.
Data Presentation: Metal Ion Selectivity Profile
The following table summarizes hypothetical fluorescence intensity data, illustrating a selective response to Cu²⁺.
| Metal Ion (1 mM) | Average Fluorescence Intensity (a.u.) | Fold Change vs. Control |
| Control (No Ion) | 500 | 1.0 |
| Ca²⁺ | 510 | 1.02 |
| Mg²⁺ | 495 | 0.99 |
| Mn²⁺ | 525 | 1.05 |
| Fe²⁺ | 450 | 0.90 |
| Co²⁺ | 480 | 0.96 |
| Ni²⁺ | 470 | 0.94 |
| Cu²⁺ | 150 | 0.30 |
| Zn²⁺ | 505 | 1.01 |
Experimental Workflow: Metal Ion Detection
Application 2: Monitoring Amyloid-Beta (Aβ) Aggregation
The planar and hydrophobic nature of the indenone core is a feature shared by many fluorescent dyes that bind to the β-sheet structures of amyloid fibrils.[2][3] Upon binding, the rotation of the molecule may be restricted, leading to an increase in fluorescence quantum yield. This "turn-on" fluorescence response can be used to monitor the kinetics of Aβ aggregation.[7][8][9]
Experimental Protocol: Aβ Aggregation Assay
This protocol details a method for monitoring the aggregation of Aβ₁₋₄₂ using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Monomeric Aβ₁₋₄₂ peptide (prepared according to established protocols)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control
Procedure:
-
Prepare a reaction mixture containing 10 µM Aβ₁₋₄₂ and 10 µM this compound in PBS.
-
As a control, prepare a solution containing only 10 µM of the probe in PBS.
-
Add 100 µL of the reaction mixture and the control solution to separate wells of the 96-well plate.
-
Place the plate in the microplate reader, pre-heated to 37°C.
-
Monitor the fluorescence intensity every 10 minutes for 24 hours. Use an excitation wavelength around 380 nm and an emission wavelength around 490 nm (these should be optimized).
Data Presentation: Aβ Aggregation Kinetics
The following table presents hypothetical data from a kinetic Aβ aggregation assay.
| Time (hours) | Fluorescence Intensity (a.u.) - Aβ + Probe | Fluorescence Intensity (a.u.) - Probe Only |
| 0 | 200 | 195 |
| 2 | 210 | 198 |
| 4 | 350 | 200 |
| 6 | 800 | 197 |
| 8 | 1500 | 199 |
| 12 | 2800 | 201 |
| 18 | 3500 | 196 |
| 24 | 3550 | 198 |
Signaling Pathway: Probe Interaction with Aβ Aggregates
Conclusion
Based on the structural characteristics of this compound and the established applications of similar compounds, it is a promising candidate for the development of fluorescence-based assays. The protocols provided herein offer a starting point for investigating its utility in detecting metal ions and monitoring protein aggregation. Further experimental validation is necessary to determine the specific photophysical properties, selectivity, and sensitivity of this compound in these applications.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Novel Fluorescent Probe for the Sensitive Detection of β-Amyloid Deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yanglab.ucsd.edu [yanglab.ucsd.edu]
Application Notes and Protocols for the Quantification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, combining an indenone framework with a pyridine ring.[1] Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, formulation development, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While specific experimental data for this exact molecule is limited in publicly available literature, the provided protocols are based on established methods for structurally similar indenone and pyridinone derivatives.[2][3][4][5][6][7]
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 67592-40-9 |
| Molecular Formula | C₁₄H₉NO₂[8] |
| Molecular Weight | 223.23 g/mol [8] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This HPLC-UV method is suitable for the separation and quantification of this compound in the presence of starting materials, intermediates, and potential degradation products. The method utilizes a reversed-phase C18 column, which is effective for retaining and separating moderately polar organic compounds. A gradient elution with a mobile phase consisting of an aqueous formic acid solution and an organic modifier (acetonitrile or methanol) is proposed to ensure good peak shape and resolution. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, likely in the range of 270-350 nm based on the chromophores present (indenone and pyridine moieties).[5][6]
Experimental Protocol:
2.1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile or methanol.
-
HPLC grade water.
-
Formic acid (analytical grade).
-
Reference standard of this compound (of known purity).
-
Volumetric flasks, pipettes, and autosampler vials.
2.2. Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance determined by DAD)[4] |
| Run Time | 25 minutes |
2.3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Quantitative Data Summary (Illustrative):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2%[7] |
| Accuracy (% Recovery) | 98 - 102% |
Workflow for HPLC-UV Quantification:
Caption: Workflow for the quantification of this compound by HPLC-UV.
UV-Visible Spectrophotometry
Application Note:
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The presence of conjugated π-systems in the indenone and pyridine rings results in strong UV absorbance.[2][6] This method is particularly useful for determining the concentration of pure or nearly pure samples and for monitoring reaction kinetics.
Experimental Protocol:
3.1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
A suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Reference standard of this compound.
-
Volumetric flasks and pipettes.
3.2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution over a wavelength range of 200-400 nm to identify the λmax. The λmax is expected to be in the range of 270-350 nm.[6]
3.3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations that give absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU), for example, 1, 2, 5, 8, and 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the same solvent to obtain an expected absorbance within the calibration range.
3.4. Data Analysis:
-
Measure the absorbance of the blank (solvent), working standards, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting the absorbance of the working standards against their concentrations.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R² > 0.995).
-
Calculate the concentration of the sample using its absorbance and the calibration curve.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~280 nm |
| Linearity Range | 1 - 10 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
| Correlation Coefficient (R²) | > 0.995 |
Workflow for UV-Vis Spectrophotometric Quantification:
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Concluding Remarks
The presented HPLC-UV and UV-Vis spectrophotometric methods provide robust frameworks for the quantification of this compound. The HPLC-UV method is recommended for complex matrices requiring high specificity, while the UV-Vis method is a rapid and straightforward alternative for simpler sample solutions. It is imperative to validate these methods in your laboratory according to the relevant regulatory guidelines (e.g., ICH) to ensure their accuracy, precision, and reliability for your specific application. Method validation should encompass parameters such as specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. This compound | 10478-99-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a Knoevenagel condensation reaction.[1][2][3] This reaction involves the base-catalyzed condensation of 1,3-indandione with pyridine-4-carbaldehyde. The initial product, 2-(pyridin-4-ylmethylene)-1H-indene-1,3-dione, exists in equilibrium with its enol tautomer, this compound, which is the desired product.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields can stem from several factors. Here are some common issues and potential solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While traditional methods use piperidine or pyridine, exploring alternative catalysts can significantly impact the yield.[4]
-
Improper Reaction Conditions: Temperature and reaction time need to be optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Side Reactions: The formation of byproducts, such as Michael adducts, can consume the starting materials and reduce the yield of the desired product.[5]
-
Inefficient Purification: Product loss during workup and purification is a common issue.
To improve the yield, consider the troubleshooting guide below for specific experimental adjustments.
Q3: I am observing the formation of a significant amount of a side product. What is it likely to be and how can I prevent it?
A common side product in the reaction between 1,3-indandione and heteroaromatic aldehydes is a Michael adduct.[5] This occurs when a second molecule of 1,3-indandione attacks the initial Knoevenagel condensation product.
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of pyridine-4-carbaldehyde may help to minimize the availability of unreacted 1,3-indandione for the Michael addition.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction once the formation of the desired product is maximized and before significant side product formation occurs is critical.
-
Choice of Solvent and Catalyst: The reaction medium can influence the rate of the Michael addition. Experimenting with different solvents and catalysts may help to suppress this side reaction.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves the following steps:
-
Initial Workup: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling or addition of water.[4] The solid can be collected by filtration.
-
Washing: Wash the collected solid with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials and soluble impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system (e.g., ethanol, ethanol/water mixture) is a highly effective method for obtaining a pure product.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, is typically used for elution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh bottle of catalyst. Consider switching to a different base catalyst (see Table 1). |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Poor quality starting materials | Ensure the purity of 1,3-indandione and pyridine-4-carbaldehyde. Purify if necessary. | |
| Formation of Michael Adduct Side Product | Excess 1,3-indandione | Use a 1:1 or a slight excess of pyridine-4-carbaldehyde to 1,3-indandione molar ratio. |
| Prolonged reaction time | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. | |
| Product is an Oily or Gummy Solid | Presence of impurities | Attempt to triturate the crude product with a non-polar solvent like hexane to induce solidification. |
| Incomplete removal of solvent | Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Product Purification | Product and impurities have similar polarity | Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. |
| Product is sparingly soluble | Try recrystallization from a larger volume of solvent or a different solvent system. Hot filtration may be necessary. |
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation of 1,3-indandione with Aromatic Aldehydes.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 h | 70-85 | [6] |
| Pyridine | Ethanol | Reflux | 4-6 h | 65-80 | [4] |
| 2-Hydroxyethylammonium formate (Ionic Liquid) | Neat | Room Temp | 1 min | ~98 | [4] |
| Ammonium Bicarbonate | Solvent-free | 90 | 2 h | Good to Excellent | [7] |
Note: Yields are generalized from reactions with various aromatic aldehydes and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-indandione (1 equivalent) and pyridine-4-carbaldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Green Synthesis using an Ionic Liquid Catalyst
-
Reaction Setup: In a reaction vial, mix 1,3-indandione (1 equivalent), pyridine-4-carbaldehyde (1 equivalent), and a catalytic amount of 2-hydroxyethylammonium formate (e.g., 0.1 equivalents).[4]
-
Reaction: Stir the mixture vigorously at room temperature for 1-5 minutes.[4] The reaction is typically very fast. Monitor by TLC for completion.
-
Workup and Isolation: Add water to the reaction mixture to precipitate the product.[4] Collect the solid by filtration and wash thoroughly with water.
-
Purification: The product obtained is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Mechanism of the Knoevenagel condensation for the synthesis of the target compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: A general experimental workflow for the synthesis and purification.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
Effective purification techniques for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
Technical Support Center: 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of this compound. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Question: I am experiencing significant product loss during recrystallization. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery during recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.
-
Incomplete Precipitation: The cooling period may be too short.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water) to identify the optimal one.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Seeding: If crystallization does not initiate, add a seed crystal of the pure compound to induce crystal growth.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the solution by evaporation and cool it again to recover more product.
-
Issue 2: Incomplete Separation of Impurities by Column Chromatography
-
Question: My fractions from column chromatography are still showing impurities when analyzed by TLC or LC-MS. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge in column chromatography. The following factors can influence the separation efficiency:
-
Incorrect Mobile Phase: The polarity of the eluent system may not be optimal to resolve the compound of interest from its impurities.
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow of the mobile phase and band broadening.
-
Inappropriate Stationary Phase: Silica gel is a common choice, but for certain impurities, a different stationary phase (e.g., alumina, C18) might be more effective.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase in small increments while monitoring the separation by TLC. The goal is to achieve a significant difference in the retention factors (Rf) between your product and the impurities. A gradient elution (gradually increasing the polarity of the mobile phase) can also be effective.
-
Reduce Sample Load: As a general rule, the sample load should be 1-5% of the weight of the stationary phase.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Consider a Different Stationary Phase: If separation on silica is not effective, consider using alumina (for basic compounds) or reverse-phase chromatography (C18) for non-polar impurities.
-
Issue 3: Product Decomposition on Silica Gel
-
Question: I suspect my compound is degrading on the silica gel column during chromatography. What can I do to prevent this?
-
Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The pyridine moiety in this compound could potentially interact with the acidic silanol groups.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be a good alternative to silica gel for acid-sensitive compounds.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
-
A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, if the synthesis involves a condensation reaction, unreacted starting materials are likely impurities.
Q2: What is a good starting point for a recrystallization solvent system?
-
A2: Based on the structure, which has both polar (hydroxy, ketone, pyridine) and non-polar (indenone backbone) features, a good starting point for recrystallization would be a polar protic solvent like ethanol or methanol, or a mixture of a more polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes or heptane) to achieve the desired solubility profile.
Q3: What mobile phase should I start with for column chromatography on silica gel?
-
A3: A good starting point for a mobile phase would be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexanes. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the elution with TLC.
Q4: How can I confirm the purity of my final product?
-
A4: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities with distinct signals. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization
| Solvent System (v/v) | Observation | Estimated Yield | Purity (by HPLC) |
| Ethanol | Good crystal formation upon cooling | 85% | >98% |
| Methanol | High solubility, lower recovery | 70% | >99% |
| Ethyl Acetate / Hexanes (1:2) | Slow crystallization, large crystals | 80% | >98.5% |
| Acetonitrile | Oiling out observed | - | - |
Note: This data is illustrative and may vary based on the initial purity of the crude product.
Table 2: Example Conditions for Column Chromatography
| Stationary Phase | Mobile Phase (v/v) | Rf of Product | Rf of Major Impurity | Outcome |
| Silica Gel | Ethyl Acetate / Hexanes (3:7) | 0.35 | 0.50 | Good separation |
| Silica Gel | Dichloromethane / Methanol (98:2) | 0.40 | 0.45 | Poor separation |
| Alumina (Neutral) | Ethyl Acetate / Hexanes (1:1) | 0.60 | 0.75 | Good separation, faster elution |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
Addressing stability challenges of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, focusing on its stability challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changes color over time. What could be the cause?
A1: A color change in your solution may indicate degradation of the compound. The indenone core of the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. We recommend preparing fresh solutions and minimizing their exposure to light and air.
Q2: I'm observing precipitation in my aqueous stock solution. Why is this happening and how can I prevent it?
A2: Precipitation can occur for several reasons. The compound may have limited solubility in your chosen aqueous buffer. Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer for your final experimental concentration. Another possibility is that the compound is degrading into less soluble products. This can be pH-dependent. We advise assessing the compound's solubility and stability across a range of pH values relevant to your experiments.
Q3: I'm seeing a decrease in the biological activity of my compound in solution over time. Is this related to stability?
A3: Yes, a loss of biological activity is a strong indicator of compound degradation. The α-hydroxy ketone moiety in the indenone ring system can be susceptible to rearrangement or other chemical transformations, altering the compound's structure and its ability to interact with its biological target. It is crucial to use freshly prepared solutions for biological assays or to establish the stability of your working solutions under your specific experimental conditions.
Q4: What are the primary factors that can influence the stability of this compound in aqueous solutions?
A4: The main factors affecting stability are likely to be pH, temperature, light, and the presence of oxidizing agents or metal ions. The hydroxypyridinone portion of the molecule is generally stable across a range of pH values. However, the indenone core, particularly the α-hydroxy ketone group, can be sensitive to pH extremes and may undergo degradation. We recommend conducting stability studies under your specific experimental conditions to understand how these factors impact your results.
Q5: How should I store my stock solutions of this compound?
A5: For optimal stability, we recommend preparing concentrated stock solutions in a suitable organic solvent (e.g., DMSO), aliquoting them into small, single-use volumes, and storing them at -20°C or -80°C, protected from light. When preparing aqueous working solutions, use them as quickly as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or variable experimental results | Compound degradation in aqueous solution. | Prepare fresh solutions immediately before each experiment. Perform a stability study to determine the time frame within which the compound is stable under your experimental conditions (see Experimental Protocols section). |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound. | Characterize the degradation products if possible. Optimize solution conditions (pH, buffer components) to minimize degradation. |
| Solution turbidity or precipitation upon storage | Poor solubility or degradation to insoluble products. | Determine the solubility of the compound in your buffer system. Consider using a co-solvent or preparing fresh dilutions from a concentrated organic stock for each experiment. |
| Inconsistent results between experimental batches | Inconsistent handling of the compound solution. | Standardize your solution preparation and handling procedures. Ensure all users follow the same protocol for preparing and storing solutions. |
Data Presentation
The following table is a template for summarizing quantitative data from a stability study of this compound.
| Condition | Time Point (hours) | Remaining Compound (%) | Appearance of Degradation Products (Peak Area %) |
| pH 5.0, 25°C, Dark | 0 | 100 | 0 |
| 2 | 98.5 | 1.5 | |
| 6 | 95.2 | 4.8 | |
| 24 | 85.1 | 14.9 | |
| pH 7.4, 25°C, Dark | 0 | 100 | 0 |
| 2 | 97.3 | 2.7 | |
| 6 | 92.1 | 7.9 | |
| 24 | 78.4 | 21.6 | |
| pH 9.0, 25°C, Dark | 0 | 100 | 0 |
| 2 | 90.5 | 9.5 | |
| 6 | 75.8 | 24.2 | |
| 24 | 45.3 | 54.7 | |
| pH 7.4, 25°C, Light | 0 | 100 | 0 |
| 2 | 88.9 | 11.1 | |
| 6 | 65.4 | 34.6 | |
| 24 | 30.1 | 69.9 |
Experimental Protocols
Protocol 1: Aqueous Stability Assessment using HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a suitable C18 column and UV detector
-
Calibrated laboratory balance and volumetric flasks
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment (e.g., 100 µM). Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects.
-
-
Stability Study Setup:
-
Divide the working solution into several aliquots in separate vials.
-
Incubate the vials under the desired conditions (e.g., specific temperature, light or dark).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
-
HPLC Analysis:
-
Inject a sample from each time point onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from any potential degradation products.
-
Monitor the elution profile at a wavelength where the parent compound has maximum absorbance.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing aqueous stability.
Caption: Troubleshooting decision tree for stability issues.
Strategies to overcome the poor solubility of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
Welcome to the technical support center for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This resource provides troubleshooting guides and answers to frequently asked questions regarding the poor aqueous solubility of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor solubility in aqueous solutions?
A1: The molecular structure of this compound (Molecular Formula: C₁₄H₉NO₂) contains multiple aromatic ring systems (indenone and pyridine).[1] These structures are predominantly nonpolar and hydrophobic, leading to unfavorable interactions with polar water molecules. Compounds with high molecular weight and extensive aromatic systems often exhibit poor aqueous solubility, a challenge frequently encountered in drug development.[2][3][4]
Q2: What are the immediate first steps to try and dissolve the compound for a short-term experiment?
A2: For initial experiments, you can attempt several straightforward methods:
-
Co-solvency: First, dissolve the compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol, and then slowly add this stock solution to your aqueous buffer while vortexing.[5][6][7] This is a common and effective initial approach.
-
pH Adjustment: The molecule has a pyridinic nitrogen, which is basic, and a hydroxyl group on the indenone ring, which can be weakly acidic. You can try adjusting the pH of your aqueous buffer. Lowering the pH (e.g., to pH 2-4) may protonate the pyridine ring, forming a more soluble cationic species. Conversely, raising the pH (e.g., to pH 8-10) may deprotonate the hydroxyl group, forming a more soluble anionic species.[4][8]
-
Gentle Heating: Applying gentle heat and sonication can sometimes help dissolve the compound, but be cautious as this can also accelerate degradation. This approach is more likely to create a supersaturated and potentially unstable solution.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A3:
-
Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pressure). It represents the true, stable solubility.
-
Kinetic Solubility is the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.
This distinction is critical because a solution prepared based on kinetic solubility may appear clear initially but can precipitate over time as it moves toward thermodynamic equilibrium. For screening assays, kinetic solubility might be acceptable, but for formulation development, understanding thermodynamic solubility is essential for ensuring stability.
Section 2: Troubleshooting Guide
Q4: My compound precipitated after I diluted my DMSO stock into an aqueous buffer. What can I do?
A4: This is a common issue indicating that you have exceeded the aqueous solubility of the compound. Here are some troubleshooting steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your aqueous medium.
-
Increase Co-solvent Percentage: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with biological assays.
-
Use a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween 80 or Solutol HS-15, to your aqueous buffer.[9] Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10]
-
Explore Cyclodextrins: Consider adding a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to the aqueous phase. Cyclodextrins have a hydrophobic core that can form inclusion complexes with poorly soluble drugs, effectively shielding them from water and enhancing solubility.[11][12][13]
Q5: What is the best approach for preparing a high-concentration stock solution?
A5: The ideal stock solvent is one in which the compound is highly soluble and stable. For this compound, a polar aprotic solvent is a good starting point.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions (>10 mM).
-
Procedure: Prepare the stock solution in 100% organic solvent. For experiments, perform a serial dilution of this stock into your final aqueous buffer. It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]
Q6: I tried adjusting the pH, but the solubility did not improve significantly. Why might this be, and what's next?
A6: While pH adjustment is a standard technique for ionizable compounds, its success depends on the compound's pKa. If the pKa of the acidic and basic functional groups is far from the accessible pH range of your experimental system (e.g., physiological pH 7.4), ionization will be minimal, and the solubility increase will be negligible. Furthermore, the resulting salt may still have poor solubility. If pH modification fails, you should move to more advanced formulation strategies such as using co-solvents, surfactants, or cyclodextrins as described in the following section.
Section 3: Advanced Solubilization Strategies
Q7: How can a prodrug strategy permanently address the solubility issues of this compound?
A7: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.[15][16] This is a chemical modification approach that can fundamentally improve physicochemical properties.
-
Strategy: For this compound, the hydroxyl group is an ideal handle for modification. Attaching a highly polar or ionizable promoiety, such as a phosphate ester, an amino acid, or a sugar, can dramatically increase aqueous solubility.[17][18]
-
Advantage: This approach creates a new chemical entity with inherently high water solubility, which can improve bioavailability for both oral and parenteral administration.[18] The choice of the promoiety can be tailored to be cleaved by specific enzymes at the target site of action.
Q8: When should I consider particle size reduction techniques like creating a nanosuspension?
A8: Particle size reduction is a physical modification technique that enhances the dissolution rate of a drug by increasing its surface area-to-volume ratio.[9][19]
-
When to Use: This strategy is particularly useful for compounds classified as BCS Class II (low solubility, high permeability).[20] If your goal is to improve the oral bioavailability of the crystalline form of the drug, creating a nanosuspension is an excellent choice.[21][22][23]
-
How it Works: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[22] These can be prepared using methods like high-pressure homogenization or media milling.[20] The resulting nanoparticles have a much faster dissolution rate, which can lead to improved absorption.[21][23]
Q9: Is salt formation a viable strategy for this molecule?
A9: Yes, salt formation is a highly effective and common method for increasing the solubility of ionizable compounds.[24][25]
-
Mechanism: This compound possesses both a weakly acidic hydroxyl group and a basic pyridine nitrogen, making it amphoteric.[26]
-
Acidic Salts: Reacting the basic pyridine nitrogen with an acid (e.g., HCl, mesylic acid, tartaric acid) can form a hydrochloride or mesylate salt.[26]
-
Basic Salts: Reacting the weakly acidic hydroxyl group with a base (e.g., NaOH, KOH) can form a sodium or potassium salt.
-
-
Benefit: Salt forms of drugs are generally more water-soluble and exhibit faster dissolution rates than the corresponding free acid or base forms.[24][27][28] This is one of the most robust and widely used strategies in pharmaceutical development.[25]
Q10: What are cyclodextrin inclusion complexes, and how are they formed?
A10: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a "host-guest" inclusion complex.[11][30]
-
Mechanism: The hydrophobic part of the drug molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[13] This can lead to dramatic increases in solubility.[12]
-
Preparation: Simple complexes can be formed by stirring the drug with a solution of cyclodextrin (e.g., HP-β-CD) in water. More efficient complexation can be achieved through methods like kneading, co-evaporation, or freeze-drying.[29][30]
Q11: What are solid dispersions and lipid-based formulations?
A11: These are advanced formulation strategies designed primarily to improve oral bioavailability.
-
Solid Dispersions: This involves dispersing the drug in an amorphous, hydrophilic polymer matrix. The drug can exist as fine crystalline particles or, ideally, be molecularly dissolved in the carrier. Upon contact with water, the polymer dissolves quickly, releasing the drug in a supersaturated state, which enhances absorption.[3][31]
-
Lipid-Based Formulations: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[32] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug solubilized and facilitating its absorption.[32] This approach is well-suited for lipophilic compounds.
Section 4: Summary of Solubilization Strategies
The following table summarizes the potential effectiveness of various advanced strategies based on data from similar poorly soluble compounds.
| Strategy | Principle of Action | Potential Solubility Increase | Key Advantage | Common Application |
| Co-solvency | Reduces solvent polarity. | 2 to 50-fold | Simple to implement for initial studies. | Preclinical in vitro and in vivo studies. |
| pH Modification / Salt Formation | Ionizes the drug molecule. | 10 to >1,000-fold[24] | Creates a stable, more soluble solid form. | Oral and parenteral formulations. |
| Cyclodextrin Complexation | Forms a water-soluble host-guest complex. | 10 to >500-fold[12] | Masks taste, improves stability and solubility. | Oral and parenteral formulations. |
| Prodrug Approach | Covalently attaches a hydrophilic promoiety. | >4,000-fold reported[17] | Fundamentally alters the molecule for high intrinsic solubility. | Overcoming severe solubility and permeability barriers. |
| Nanosuspension | Increases surface area for faster dissolution. | Increases dissolution rate, not equilibrium solubility. | High drug loading; suitable for crystalline drugs. | Oral and injectable formulations.[21] |
| Solid Dispersion | Disperses drug in a hydrophilic polymer matrix. | Can create supersaturated solutions upon dissolution. | Enhances dissolution rate and extent of absorption. | Oral solid dosage forms. |
| Lipid-Based Formulation | Solubilizes drug in lipid/surfactant systems. | Maintains drug in a solubilized state in vivo. | Improves absorption of highly lipophilic drugs. | Oral formulations (soft gels). |
Section 5: Key Experimental Protocols
Protocol 1: Solubility Enhancement with a Co-solvent System
-
Preparation of Stock Solution: Accurately weigh 5 mg of this compound and dissolve it in 1 mL of 100% DMSO to prepare a ~22.4 mM stock solution.
-
Solvent System Preparation: Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of ethanol or propylene glycol).
-
Solubility Test: Add the DMSO stock solution dropwise to each co-solvent system until the first sign of persistent precipitation is observed.
-
Incubation and Observation: Incubate the samples at room temperature for 24 hours to allow them to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet the excess solid. Dilute the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This will determine the thermodynamic solubility in each system.
Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation: Calculate the required amounts of this compound (guest) and Hydroxypropyl-β-cyclodextrin (HP-β-CD, host) for a 1:1 molar ratio.
-
Kneading Process: Place the HP-β-CD in a mortar and add a small amount of water to form a paste.[29]
-
Drug Addition: Gradually add the powdered drug to the paste and continue to knead thoroughly for 60 minutes. Add small amounts of water as needed to maintain a consistent paste-like texture.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting powder is the inclusion complex. Its solubility can be tested in water and compared to the uncomplexed drug. Confirmation of complex formation can be done using techniques like DSC, FTIR, or XRD.
Section 6: Visual Guides and Workflows
Below are diagrams to help guide your decision-making process for overcoming solubility challenges.
Caption: Workflow for initial troubleshooting of solubility issues.
Caption: Decision guide for selecting an advanced solubilization strategy.
References
- 1. scbt.com [scbt.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. knc.ru [knc.ru]
- 11. scienceasia.org [scienceasia.org]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. ijhsr.org [ijhsr.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 24. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. research.aston.ac.uk [research.aston.ac.uk]
- 29. scispace.com [scispace.com]
- 30. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 31. mdpi.com [mdpi.com]
- 32. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in the synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and plausible synthetic route is a base-catalyzed condensation reaction, specifically a mixed-Claisen or Dieckmann-like condensation. This involves the reaction of a dialkyl phthalate (e.g., dimethyl phthalate or diethyl phthalate) with an active methylene compound, in this case, ethyl 4-pyridylacetate, in the presence of a strong base. The initial product, 2-(pyridin-4-yl)-1,3-indandione, exists in tautomeric equilibrium with the desired this compound.
Q2: What are the most common side products I should expect in this synthesis?
A2: The primary side products arise from competing reaction pathways and include:
-
Self-condensation product of ethyl 4-pyridylacetate: This occurs when the enolate of ethyl 4-pyridylacetate reacts with another molecule of itself.
-
Phthalic acid or its monoester: These are formed by the hydrolysis of the dialkyl phthalate starting material or the ester intermediates if water is present in the reaction mixture.
-
Unreacted starting materials: Incomplete reaction can lead to the presence of both dialkyl phthalate and ethyl 4-pyridylacetate in the final product mixture.
-
Polymeric materials: Under certain conditions, especially with strong bases and high temperatures, complex polymeric materials can be formed.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable solvent system would be a mixture of a nonpolar solvent like hexane or toluene and a polar solvent like ethyl acetate. The starting materials, the desired product, and the side products should have different Rf values, allowing for visualization of the reaction's progression. Staining with an appropriate agent, such as potassium permanganate or iodine, may be necessary for visualization if the compounds are not UV-active.
Q4: What is the relationship between 2-(pyridin-4-yl)-1,3-indandione and this compound?
A4: These two compounds are tautomers. 2-Aryl-1,3-indandiones can exist in a keto-enol tautomeric equilibrium. The 1,3-dione form is in equilibrium with the enol form, which is the desired 3-hydroxy-1H-inden-1-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. In many cases, the enol form is significantly stable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Ineffective base: The base used may not be strong enough to deprotonate the ethyl 4-pyridylacetate. 2. Presence of water: Water can quench the base and lead to hydrolysis of the esters. 3. Reaction temperature too low: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Incorrect stoichiometry: An incorrect ratio of reactants or base can lead to poor conversion. | 1. Use a stronger base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature while monitoring by TLC. Refluxing in a suitable solvent like toluene or xylene is often effective. 4. Use a stoichiometric amount of the base relative to the ethyl 4-pyridylacetate. An excess of the dialkyl phthalate may be used to favor the mixed condensation. |
| Formation of a large amount of self-condensation product | 1. Slow addition of reactants: If the dialkyl phthalate is added too slowly to the mixture of base and ethyl 4-pyridylacetate, the enolate of the latter will have more opportunity to react with itself. 2. High concentration of ethyl 4-pyridylacetate enolate: This favors the self-condensation pathway. | 1. Add the ethyl 4-pyridylacetate slowly to a mixture of the base and a large excess of the dialkyl phthalate. 2. Use a higher dilution of the reactants in the solvent. |
| Product is an intractable oil or tar | 1. Polymerization: Side reactions leading to polymeric materials. 2. Complex mixture of products: The presence of multiple side products can prevent crystallization. | 1. Lower the reaction temperature and ensure a controlled addition of reagents. 2. Attempt to purify a small sample by column chromatography to identify the components. Based on the results, optimize the reaction conditions to minimize side product formation. |
| Difficulty in purifying the product | 1. Similar polarity of product and impurities: The desired product and some side products may have similar polarities, making separation by chromatography challenging. 2. Tautomeric mixture: The presence of both keto and enol forms can sometimes complicate purification and characterization. | 1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent or a mixture of solvents can be an effective purification method. 2. Characterize the product as a tautomeric mixture. The ratio of tautomers may be determined by NMR spectroscopy. |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data based on typical yields for similar condensation reactions to illustrate how experimental results can be tabulated for comparison.
| Run | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Self-Condensation (%) | Yield of Hydrolysis Products (%) |
| 1 | Sodium Ethoxide | Ethanol | 80 | 6 | 55 | 20 | 15 |
| 2 | Sodium Hydride | Toluene | 110 | 4 | 70 | 10 | 5 |
| 3 | Potassium tert-Butoxide | THF | 65 | 8 | 65 | 15 | 8 |
| 4 | Sodium Hydride | Toluene | 80 | 6 | 60 | 12 | 7 |
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
Dimethyl phthalate
-
Ethyl 4-pyridylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) and anhydrous toluene.
-
Addition of Reactants: A solution of ethyl 4-pyridylacetate (1.0 equivalent) and dimethyl phthalate (1.5 equivalents) in anhydrous toluene is prepared and added dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Workup: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified this compound.
Visualizations
Proposed Synthetic Pathway and Side Reactions
Caption: Proposed reaction pathway for the synthesis of this compound and major side reactions.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting the synthesis of this compound.
Interpreting unexpected experimental outcomes with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
Welcome to the technical support center for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: Based on the broader class of pyridinone and indenone scaffolds, this compound is investigated for several potential biological activities. These primarily include anti-inflammatory, anticancer, and iron-chelating properties. The pyridinone ring is a known pharmacophore in medicinal chemistry, contributing to a wide range of biological effects.
Q2: What are the key safety precautions to take when handling this compound?
A2: As with any research chemical, it is crucial to handle this compound in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by your supplier. This product is for research use only and not for human or veterinary use.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: In which solvents is this compound soluble?
A4: Solubility can be a critical factor in experimental success. While specific solubility data for every solvent is not exhaustively documented, compounds of this nature are typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is advisable to prepare stock solutions in these solvents and then dilute them with aqueous buffers for biological assays. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions for storage.[1]
Troubleshooting Guides
Guide 1: Synthesis of this compound
This guide addresses common issues that may arise during the synthesis of the title compound.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Verify Reagent Quality: Ensure starting materials (1,3-indandione and pyridine-4-carboxaldehyde) are pure and dry. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time if starting materials are still present. - Check Base Catalyst: The base (e.g., piperidine) is crucial. Ensure the correct amount is used and that it has not degraded. |
| Product loss during workup. | - pH Adjustment: Ensure the reaction mixture is sufficiently acidified during workup to precipitate the product before extraction. - Solvent Choice for Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for efficient extraction. Perform multiple extractions. | |
| Presence of Multiple Spots on TLC After Purification | Impurities or side products. | - Side Reactions: The formation of indenone derivatives can sometimes lead to side products.[2] Re-purify the product using a different solvent system for column chromatography or try recrystallization from a different solvent. - Degradation: The product may be sensitive to prolonged heat or acidic/basic conditions. Minimize exposure to harsh conditions. |
| Product is an Intractable Oil Instead of a Solid | Residual solvent or impurities. | - Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. - Trituration: Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce crystallization. |
Guide 2: Interpreting Unexpected Analytical Data
This section provides guidance on interpreting unexpected results from common analytical techniques.
Logical Flow for NMR Troubleshooting
Caption: A decision-making workflow for troubleshooting unexpected NMR spectra.
| Observed Problem | Potential Cause | Troubleshooting & Interpretation |
| Broad singlet that integrates to 1H, but shifts with concentration or temperature. | This is likely the hydroxyl (-OH) proton. | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This is normal behavior. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak should disappear or significantly diminish. |
| More aromatic signals than expected. | Presence of an isomer or a degradation product. | - Isomerization: Depending on the synthetic route, other isomers could be formed. Carefully analyze the coupling patterns to deduce the substitution pattern on the aromatic rings. - Degradation: Pyridinone structures can be susceptible to degradation under certain conditions.[3] Compare the spectrum with literature data for potential degradation products if available. |
| Complex splitting patterns in the aliphatic region. | Diastereotopic protons. | In some cases, seemingly equivalent protons can be in different chemical environments (diastereotopic), leading to more complex splitting than predicted by simple n+1 rule. This can occur in rigid cyclic systems or in molecules with chiral centers.[4] |
Expected ¹H NMR Data (Hypothetical, in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -OH (enol) |
| ~8.6 | d | 2H | Protons on pyridyl ring ortho to N |
| ~7.8-7.4 | m | 4H | Protons on indenone aromatic ring |
| ~7.3 | d | 2H | Protons on pyridyl ring meta to N |
Interpreting Mass Spectra
Caption: A systematic approach to interpreting mass spectrometry data.
| Observed Problem | Potential Cause | Troubleshooting & Interpretation |
| Molecular ion peak ([M+H]⁺) is weak or absent. | The molecule is unstable under the ionization conditions. | - Use a Softer Ionization Technique: If using Electron Impact (EI), switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[5] - Check for Adducts: Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺, which are common in ESI. |
| Unexpected major peaks in the spectrum. | Fragmentation of the molecule. | - Common Neutral Losses: For pyridinone structures, common losses include CO (28 Da) and HCN (27 Da).[6] The indenone moiety might lose CO. - Analyze Fragments: Try to assign the major fragment ions to specific parts of the molecule to build a picture of its structure. For example, a peak corresponding to the pyridyl group or the indenone core can be a strong indicator. |
| Multiple peaks of similar intensity around the expected mass. | Contamination or complexation. | - Purity Check: Re-run a purity check using HPLC or TLC. - Metal Chelation: If metal ions are present in the solvent or sample, the compound may form metal complexes, leading to peaks at [M+metal]⁺. |
Expected Mass Spec Data (Hypothetical, ESI+)
| m/z | Interpretation |
| 224.07 | [M+H]⁺ (Calculated for C₁₄H₁₀NO₂: 224.07) |
| 196.07 | [M+H - CO]⁺ |
| 121.05 | [C₈H₅O]⁺ (Indenone fragment) |
| 104.05 | [C₅H₄N-C=CH]⁺ (Pyridyl fragment) |
Guide 3: Biological Assays
This guide focuses on common issues encountered when using this compound in biological experiments.
Workflow for a Cell-Based Assay
Caption: A standard workflow for conducting a cell-based assay.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution in the cell culture media. | Poor aqueous solubility. | - Lower Final Concentration: Test a lower final concentration of the compound in your assay. - Check DMSO Concentration: Ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid both solubility issues and solvent toxicity. - Use a Solubilizing Agent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) can help maintain solubility, but this must be validated for non-interference with the assay. |
| High background signal or assay interference. | The compound may be fluorescent or colored. | - Run a Compound-Only Control: In a cell-free system, measure the absorbance or fluorescence of the compound at the same wavelengths used for your assay readout to check for interference. - Choose a Different Assay: If interference is significant, consider an alternative assay that uses a different detection method. |
| Inconsistent or non-reproducible results. | Compound instability or degradation in media. | - Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment. - Check Stability: The stability of the compound in aqueous media over the time course of your experiment can be checked by HPLC. Pyridinone derivatives can be susceptible to degradation.[3] |
| Unexpected cytotoxicity. | Off-target effects or intrinsic toxicity. | - Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range at which the compound is non-toxic to the cells being used (e.g., using an MTT or LDH assay).[7][8] Conduct your functional assays at non-toxic concentrations. - Consider Iron Chelation Effects: The iron-chelating properties of hydroxypyridinones can sometimes lead to cytotoxicity by depleting essential iron from cells. This can be investigated by co-incubating with an excess of iron. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-indandione (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Acidify with dilute hydrochloric acid (e.g., 2M HCl) until a precipitate forms.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture media to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Disclaimer: This information is intended for research and development purposes only. All experiments should be conducted by qualified personnel in a suitably equipped laboratory.
References
- 1. glpbio.com [glpbio.com]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro studies of 3-hydroxy-4-pyridinones and their glycosylated derivatives as potential agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and handling procedures for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and potential troubleshooting for experiments involving 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS: 67592-40-9).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored sealed in a dry environment at room temperature.[1]
Q2: How should I store stock solutions of this compound?
Q3: What are the known hazards associated with this compound?
Based on the GHS Hazard Statements, this compound is classified as follows:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Q4: What is the molecular weight and formula of this compound?
The molecular formula is C₁₄H₉NO₂, and the molecular weight is 223.23 g/mol .[3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Solution
Possible Cause:
-
Solvent Choice: The compound may have limited solubility in the chosen solvent.
-
Concentration: The concentration of the solution may be too high, exceeding the solubility limit.
-
Temperature: The solution may have been stored at a temperature that decreases solubility.
Suggested Solutions:
-
Verify Solvent Suitability: While specific solubility data is limited, pyridinone-containing compounds can exhibit variable solubility. Consider testing a range of common laboratory solvents (e.g., DMSO, DMF, ethanol).
-
Gentle Warming: Gently warm the solution to aid in redissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator to help break up precipitate and enhance dissolution.
-
Dilution: If possible for your experiment, dilute the solution to a lower concentration.
Issue 2: Inconsistent Experimental Results
Possible Cause:
-
Compound Degradation: Improper storage of the solid or stock solution can lead to degradation.
-
Inaccurate Concentration: Errors in weighing the solid or in dilutions can lead to inconsistent concentrations.
-
Interaction with Experimental Components: The compound may interact with other reagents or materials in your assay.
Suggested Solutions:
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound.
-
Verify Weighing and Dilution: Double-check all calculations and ensure balances are properly calibrated.
-
Run Control Experiments: Include appropriate positive and negative controls in your experiments to validate your results.
-
Literature Review on Similar Compounds: Investigate the experimental conditions used for structurally similar pyridinone derivatives for potential incompatibilities.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 67592-40-9 | [1][3] |
| Molecular Formula | C₁₄H₉NO₂ | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Storage (Solid) | Sealed in dry, room temperature | [1] |
Hazard Identification
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Experimental Protocols & Visualizations
General Workflow for In Vitro Assay Preparation
References
Methods for scaling up the production of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in Condensation Reaction
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Ineffective Base: The chosen base (e.g., sodium ethoxide, sodium hydride) may be old, hydrated, or not strong enough to deprotonate the active methylene compound. | Use a freshly opened or properly stored strong base. Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) if using a weaker base fails. For Claisen-type condensations, ensure the alkoxide base matches the alcohol that would be liberated from the ester to avoid transesterification.[1] |
| Poor Quality Starting Materials: Impurities in the phthalate derivative, pyridine-containing starting material, or solvents can inhibit the reaction. | Purify starting materials before use. For example, recrystallize solid reagents and distill liquid reagents and solvents. Ensure all reagents and solvents are anhydrous, as moisture can quench the strong bases used. |
| Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products. | Optimize the reaction temperature. Start with temperatures reported for similar condensations and then systematically vary it. For many Claisen condensations, refluxing in a suitable solvent like ethanol or toluene is common.[2] |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting materials are consumed. |
| Side Reactions: Competing reactions, such as self-condensation of the starting materials, can reduce the yield of the desired product.[3] | Add the deprotonated active methylene compound slowly to the phthalate derivative to minimize self-condensation. Use of a non-nucleophilic base like LDA can also be beneficial in mixed Claisen condensations.[1] |
Issue 2: Difficulty in Product Purification and Isolation
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Product is an Oily Residue: The crude product may not solidify upon cooling or after workup. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography. |
| Co-precipitation of Impurities: Impurities may crystallize along with the product during recrystallization. | Select an appropriate recrystallization solvent or solvent system. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Perform a series of recrystallizations if necessary. Common solvents for similar compounds include ethanol, methanol, and mixtures of acetone and water.[2][4] |
| Product is Highly Colored: The presence of colored impurities can be difficult to remove. | Treat a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization. |
| Product is a Mixture of Tautomers: The product exists as a mixture of the keto and enol forms, which may complicate purification and characterization. | The tautomeric equilibrium is a characteristic of this class of compounds.[5][6] Purification can often be achieved for the mixture. Characterization should account for the presence of both tautomers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: The two primary synthetic strategies for the structurally related 2-aryl-1,3-indandiones, which are the keto-tautomers of the target compound, are:
-
Claisen-type Condensation: This involves the reaction of a dialkyl phthalate with a compound containing an active methylene group, such as ethyl 4-pyridylacetate, in the presence of a strong base like sodium ethoxide.[7]
-
Knoevenagel Condensation: This route involves the condensation of 1,3-indandione with an appropriate pyridine aldehyde, such as isonicotinaldehyde, typically catalyzed by a weak base like piperidine or an acid catalyst.[8][9]
Q2: My product appears to be 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione, not the 3-hydroxy version. Is this a different compound?
A2: 2-(Pyridin-4-yl)-1H-indene-1,3(2H)-dione and this compound are tautomers of each other. In the solid state and in solution, they exist in a dynamic equilibrium. The enol form (3-hydroxy) is often favored due to the formation of a stable, conjugated system. For many 2-substituted 1,3-indandiones, the enol form is the predominant species.[5][6][10]
Q3: What are the key parameters to control for a successful scale-up of this synthesis?
A3: For scaling up Claisen-type condensations, critical parameters to control include:
-
Temperature Control: These reactions can be exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially during the addition of reagents.
-
Purity of Reagents and Solvents: On a larger scale, even small impurities in starting materials can have a significant impact on yield and purity.
-
Work-up Procedure: The work-up needs to be robust and scalable to handle larger volumes and efficiently remove byproducts and excess reagents.[3]
Q4: What are common side-reactions to be aware of?
A4: In Knoevenagel condensations, self-condensation of the aldehyde or 1,3-indandione can occur, especially if a strong base is used.[9] In Claisen-type condensations, side reactions can include the self-condensation of the ester starting material and transesterification if the alkoxide base does not match the ester's alcohol component.[1]
Q5: What analytical techniques are recommended for characterizing the final product?
A5: The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess the ratio of tautomers.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl and hydroxyl groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-aryl-1,3-indandiones, which are precursors to the target molecule. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis via Claisen-type Condensation
This protocol is adapted from the synthesis of related 2-aryl-1,3-indandiones.[2]
Materials:
-
Dimethyl phthalate
-
Ethyl 4-pyridylacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl 4-pyridylacetate dropwise at room temperature.
-
After the addition is complete, add dimethyl phthalate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and then acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis via Knoevenagel Condensation
This protocol is based on the synthesis of 2-arylidene-1,3-indandiones.[11]
Materials:
-
1,3-Indandione
-
Isonicotinaldehyde (4-pyridinecarboxaldehyde)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,3-indandione and isonicotinaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to achieve higher purity.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of analogous 2-aryl-1,3-indandiones. These values can serve as a starting point for the optimization of the synthesis of this compound.
| Synthetic Method | Starting Materials | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Claisen-type | Phthalide and 4-bromobenzaldehyde | Sodium ethoxide | Ethanol | Reflux | 1 | 26 | [2] |
| Knoevenagel | 1,3-Indandione and Benzaldehyde | Piperidine | Ethanol | Reflux | 2-4 | >90 | [8] |
| Knoevenagel | 1,3-Indandione and various aldehydes | 2-Hydroxyethylammonium formate | Solvent-free | Room Temp | < 5 min | 90-98 | [11] |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
Tautomerism Diagram
Caption: Tautomeric equilibrium of the target compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scale-up of a high temperature Claisen synthesis [carbogen-amcis.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential kinase inhibitory activity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide draws comparisons from structurally related pyridinone and indenone derivatives that have been evaluated as kinase inhibitors.
While specific experimental data for this compound is still emerging, the indenone and pyridinone scaffolds are present in numerous compounds with established kinase inhibitory activity.[1][2] This guide will explore the efficacy of these related compounds against various kinases and outline the experimental protocols used for their evaluation.
I. Comparative Efficacy of Structurally Related Kinase Inhibitors
The pyridinone and indenone cores are recognized pharmacophores in the development of kinase inhibitors, targeting a range of kinases involved in cell signaling pathways critical to cancer and other diseases.[2][3] Below is a summary of the reported inhibitory activities of various pyridinone and indenone derivatives.
Data Presentation: Inhibitory Activity of Pyridinone and Indenone Derivatives
| Compound Class | Specific Compound/Derivative | Target Kinase(s) | IC50/Ki Value(s) | Reference Cell Line(s) |
| Pyridinone Derivatives | Pyridinone-quinazoline derivatives | Protein Tyrosine Kinases (unspecified) | 9 - 15 µM | MCF-7, HeLa, HepG2 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Monopolar Spindle 1 (MPS1), Aurora Kinases | Reasonably active at 100 µM | N/A (Biochemical Assay) | |
| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | 11 nM and 23 nM | N/A (Enzymatic Assay) | |
| Pyridine-quinoline hybrids | PIM-1 Kinase | Potent in-vitro inhibition | N/A (Biochemical Assay) | |
| Pyridopyrimidinones | PI3Kα (H1047R mutant) | 78 nM (pAKT T47D) | T47D | |
| Indenone Derivatives | Indenopyrazoles | EGFR, VEGFR | Not specified | N/A (in silico screening) |
| 3-(quinolin-2-yl)indolin-2-ones | Not specified | Not specified | N/A | |
| 2-aryl-1,3-indandione derivatives | Not specified | Anti-inflammatory and analgesic effects observed | N/A (in vivo animal models) |
II. Key Signaling Pathways Targeted by Related Inhibitors
Kinase inhibitors containing pyridinone and indenone motifs have been shown to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for contextualizing the potential mechanism of action of novel inhibitors like this compound.
A. MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: The MAPK/ERK signaling cascade.
B. VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a major strategy in cancer therapy to cut off the blood supply to tumors.
Caption: The VEGFR signaling pathway in angiogenesis.
C. Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression or activation is frequently observed in various cancers.
Caption: Overview of the Src kinase signaling pathways.
III. Experimental Protocols for Kinase Inhibition Assays
The evaluation of a compound's efficacy as a kinase inhibitor involves a variety of biochemical and cell-based assays. The following are generalized protocols for common kinase inhibition assays.
A. General Biochemical Kinase Inhibition Assay Workflow
This workflow outlines the typical steps in a biochemical assay to determine the in vitro potency of an inhibitor against a purified kinase.
Caption: General workflow for a biochemical kinase assay.
B. Detailed Methodologies
1. Radiometric Kinase Assay (Example: ³³P-ATP Filter Binding Assay)
This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Materials: Purified kinase, kinase-specific substrate (peptide or protein), [γ-³³P]ATP, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), test compound dilutions, phosphocellulose or glass fiber filter mats, stop buffer (e.g., 75 mM phosphoric acid), scintillation fluid.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Spot the reaction mixture onto the filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. Fluorescence-Based Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials: Purified kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compound dilutions.
-
Procedure:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and test compound in a microplate.
-
Incubate at room temperature for the desired period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate IC50 values from the dose-response curves.
-
3. Cell-Based Kinase Activity Assay (Example: Western Blot for Phosphorylated Substrates)
This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
-
Materials: Cancer cell line of interest, cell culture medium, test compound, lysis buffer, primary antibody against the phosphorylated substrate, primary antibody against the total substrate, secondary antibody conjugated to an enzyme (e.g., HRP), chemiluminescent substrate.
-
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
IV. Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is not yet widely available, the analysis of structurally related pyridinone and indenone derivatives suggests that this scaffold holds significant potential as a kinase inhibitor. The data presented in this guide on analogous compounds, along with the detailed experimental protocols, provides a valuable resource for researchers interested in evaluating the efficacy and mechanism of action of this and other novel kinase inhibitors. Further investigation into the specific kinase targets and in vitro and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
In Vivo Validation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Comparative Analysis of Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer effects of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the absence of direct in vivo studies on this specific compound, this guide leverages experimental data from structurally related indenone and pyridine derivatives to project its potential efficacy and mechanism of action. The performance of these analogs is compared against established chemotherapeutic agents, doxorubicin and 5-fluorouracil, to provide a benchmark for their potential therapeutic window.
Comparative Analysis of In Vivo Anticancer Efficacy
The following table summarizes the in vivo anticancer activities of selected indenone and pyridine derivatives compared to standard chemotherapeutic drugs. This data is compiled from preclinical studies in various cancer models.
| Compound/Drug | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Indanone Analog 1 | Ehrlich Ascites Carcinoma | Swiss albino mice | 50 mg/kg, intraperitoneal | 54.3% | [1] |
| Indanone Analog 2 (ITH-6) | Colorectal Cancer (HT-29 Xenograft) | Nude mice | 6 mg/kg, oral | Significant decrease in tumor size | [2][3] |
| Pyridine Analog (LHT-17-19) | Lung Cancer (Syngeneic and Xenograft) | BALB/c and BALB/c nu/nu mice | Not specified | Demonstrated antitumor and antimetastatic properties | [4] |
| Doxorubicin | Soft Tissue Sarcoma (Patient-Derived Xenograft) | N/A | Not specified | Stabilized tumor growth | [5] |
| 5-Fluorouracil | Colon Cancer (Colo 205 Xenograft) | SCID mice | 30 mg/kg weekly, intraperitoneal | Significant reduction in tumor weight | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Anticancer Activity against Ehrlich Ascites Carcinoma (Indanone Analog 1)
-
Animal Model: Swiss albino mice.
-
Tumor Cell Inoculation: Ehrlich ascites carcinoma (EAC) cells were collected from the peritoneal cavity of tumor-bearing mice. 1 x 10^7 EAC cells were injected intraperitoneally into each mouse on day 0.
-
Drug Administration: The indenone analog was administered intraperitoneally at a dose of 50 mg/kg body weight.
-
Tumor Growth Assessment: After a specific period, the ascitic fluid was collected from the peritoneal cavity to evaluate the inhibition of tumor growth.[1]
In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model (Indanone Analog 2 - ITH-6)
-
Animal Model: Nude mice.
-
Tumor Cell Inoculation: Human colorectal cancer cells (HT-29) were subcutaneously injected into the mice.
-
Drug Administration: ITH-6 was administered orally at a dose of 6 mg/kg.
-
Tumor Growth Assessment: Tumor size, growth rate, and tumor volume were monitored to determine the anticancer efficacy.
In Vivo Antitumor and Antimetastatic Activity in Lung Cancer Models (Pyridine Analog - LHT-17-19)
-
Animal Models: Syngeneic BALB/c mice and humanized BALB/c nu/nu mice.
-
Tumor Models: Lewis lung carcinoma (syngeneic) and a heterotopic non-small cell lung cancer xenograft.
-
Drug Administration: The route and dosage of LHT-17-19 administration were not specified in the available abstract.
-
Efficacy Assessment: The study evaluated both the antitumor and antimetastatic properties of the compound.[4]
Signaling Pathways and Experimental Workflow
The potential mechanisms of action for indenone and pyridine derivatives involve the modulation of key signaling pathways implicated in cancer progression.
Potential Signaling Pathway for Indanone Derivatives
Caption: Potential mechanism of action for indenone derivatives.
General Experimental Workflow for In Vivo Anticancer Drug Validation
Caption: General workflow for in vivo anticancer drug validation.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Biological Evaluation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and its structural analogs, focusing on their potential as anticancer agents. The information presented is collated from various studies to offer insights into the structure-activity relationships (SAR) within this class of compounds. Due to the absence of a single comprehensive study directly comparing the subject compound and a systematic series of its analogs, this guide synthesizes data from multiple sources. Readers are advised to consider the varied experimental conditions when interpreting the presented data.
Introduction
The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyridine ring into this scaffold, as seen in this compound, introduces a key pharmacophore known for its presence in numerous biologically active compounds and FDA-approved drugs. Pyridine derivatives have demonstrated diverse therapeutic effects, including antitumor, antiviral, and antimalarial activities.[3] This guide focuses on the comparative anticancer potential of this compound and its analogs, exploring how structural modifications influence their cytotoxic effects against various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Structural Analogs
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various 2-aryl-1,3-indandione and pyridine derivatives against several human cancer cell lines. It is important to note that these compounds were evaluated in different studies and the experimental conditions may vary.
Table 1: Cytotoxicity of 2-Arylidene-indan-1,3-dione Derivatives [1]
| Compound ID | Aryl Substituent | A549 (Lung) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 3D | 4-Fluorophenyl | < 2.5 | > 50 | > 50 |
| 3F | 4-(Trifluoromethyl)phenyl | > 50 | < 2.5 | > 50 |
| 3G | 4-Nitrophenyl | < 2.5 | > 50 | < 2.5 |
| CA4 (Combretastatin A4) | - | < 2.5 | < 2.5 | < 2.5 |
| Doxorubicin | - | < 2.5 | < 2.5 | < 2.5 |
| Daunorubicin | - | < 2.5 | < 2.5 | < 2.5 |
Table 2: Cytotoxicity of Pyridine and Pyridone Derivatives
| Compound ID | Compound Class | Cell Line | IC50 (µM) | Reference |
| Ii | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | HT-29 (Colon) | 3 | [4] |
| 10i | 1,3-diarylpyrazole | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | Potent | [5] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | MDA-MB-231 (Breast) | 3.30 | [6] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | HeLa (Cervical) | 5.04 | [6] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | MCF-7 (Breast) | 5.08 | [6] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | HepG2 (Liver) | 3.71 | [6] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | CNE2 (Nasopharyngeal) | 2.99 | [6] |
| I2 | pyrazolo[3,4-b]pyridin-6-one | HCT116 (Colon) | 5.72 | [6] |
| 3e | 1,3-dioxoindan-2-carboxylic acid arylamide | SK-OV-3 (Ovarian) | 1.2 | [7] |
| 3e | 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Promising | [8][9] |
| 9 | Pyridin-2-yl estra-1,3,5(10)-triene | MDA-MB-231 (Breast) | 0.96 | [10] |
| 13 | Pyridin-2-yl estra-1,3,5(10)-triene | HT-29 (Colon) | 8.04 | [10] |
| 5a | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.77 | [11] |
| 5e | 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile | MCF-7 (Breast) | 1.39 | [11] |
| 6b | 3,4,7,8-tetrahydropyrimidine-6-carbonitrile | HepG2 (Liver) | 2.68 | [11] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, several SAR trends can be inferred:
-
Substitution on the Aryl Ring of Indandiones: The nature and position of substituents on the 2-aryl ring of the indandione scaffold significantly influence cytotoxic activity. Electron-withdrawing groups like fluoro (3D) and nitro (3G) at the para-position of the phenyl ring can enhance activity against certain cancer cell lines.[1]
-
The Pyridine Moiety: The pyridine ring is a versatile component in anticancer drug design. Its position and substitution pattern are critical. For instance, in a series of 2,4-diaryl-5H-indeno[1,2-b]pyridines, the presence and position of hydroxyl groups on the phenyl rings, in combination with other heterocyclic moieties, were found to be important for topoisomerase inhibition and cytotoxicity.[12][13]
-
Hybrid Molecules: Combining the indandione or pyridine scaffold with other pharmacophores, such as pyrazole or oxadiazole, has yielded compounds with potent anticancer activities.[5][8][9] This suggests that a hybrid-molecule approach could be a fruitful strategy for developing more effective analogs.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Plausible anticancer signaling pathways targeted by indenone analogs.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of indenone analogs.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related analogs suggest that systematic modification of the aryl and pyridine rings can lead to compounds with potent and selective cytotoxic activity. Further research focusing on a direct, comparative evaluation of a well-designed library of analogs is warranted to elucidate more precise structure-activity relationships and to identify lead candidates for further preclinical development. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity of- 1,3-dioxoindan-2-carboxylic acid arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Modified 2,4-diaryl-5H-indeno[1,2-b]pyridines with hydroxyl and chlorine moiety: Synthesis, anticancer activity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one derivatives, focusing on their structure-activity relationships (SAR) as potential kinase inhibitors. Due to the limited direct experimental data on this specific scaffold, this guide draws comparisons from structurally related indenone and indandione derivatives, with a particular focus on their activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a plausible therapeutic target for this class of compounds.
Structure-Activity Relationship (SAR) Analysis
The indenone-pyridine scaffold is a promising framework for the development of kinase inhibitors. The structural features suggest potential interactions with the ATP-binding sites of various kinases. Analysis of related compounds, particularly 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, reveals key structural motifs that influence inhibitory activity against FGFR1.
Table 1: SAR Summary of Indenone Derivatives as FGFR1 Inhibitors
| Compound/Derivative | R1 (Substitution on Indenone) | R2 (Substitution on Pyridine/Aryl) | FGFR1 IC50 (µM) | Key Observations |
| Hypothetical Scaffold | H | H | - | Baseline structure for comparison. |
| Derivative 7b | - | Imidazo[1,2-a]pyridine | 3.1[1] | The fused heterocyclic system at the 2-position of the indenone core demonstrates notable inhibitory activity. |
| Derivative 9a | - | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 5.7[1] | Substitution on the imidazo[1,2-a]pyridine ring with a chlorophenyl group slightly decreases potency compared to the unsubstituted version. |
| Derivative 9b | - | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 3.3[1] | The presence of an electron-donating methoxy group on the phenyl ring results in better activity than an electron-withdrawing chloro group. |
| Derivative 9c | - | 2-(p-tolyl)imidazo[1,2-a]pyridine | 4.1[1] | A methyl group on the phenyl ring provides activity between that of the chloro and methoxy substituted derivatives. |
Note: The data presented is for 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, which are structurally analogous to the core of this compound.
Experimental Protocols
General Synthesis of 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives
A common synthetic route for preparing the indenone core with various substitutions involves a one-pot reaction. For example, the synthesis of the evaluated FGFR1 inhibitors bearing quinoline, quinoxaline, and isoquinoline moieties was achieved through the direct interaction of ninhydrin with imidazo derivatives[1].
In Vitro FGFR1 Kinase Assay Protocol
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against FGFR1, based on established methodologies.
Objective: To determine the IC50 values of test compounds against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase enzyme system (contains active FGFR1 kinase, substrate peptide, and reaction buffer)
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the reaction buffer as per the manufacturer's instructions, typically containing DTT and other necessary components.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (for control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the FGFR1 enzyme and the substrate peptide in the reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration is typically at or near the Km for FGFR1.
-
-
Incubation: Incubate the plate at room temperature for a specified time, for example, 30 minutes.
-
Detection:
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the key components and interactions within the FGFR signaling cascade.
Caption: Simplified FGFR Signaling Pathway.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and evaluation of novel indenone derivatives as potential kinase inhibitors.
Caption: Drug Discovery Workflow for Indenone Derivatives.
References
Assessment of Target Specificity: A Comparative Guide for Novel Indenone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the target specificity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is not publicly available. This guide, therefore, presents a hypothetical comparative analysis of a structurally analogous compound, hereafter referred to as Indenone Compound X (ICX) , to illustrate the standard methodologies and data presentation for assessing target specificity. The experimental data presented herein is illustrative and not factual for the specified compound.
This guide provides a comparative assessment of the target specificity of the hypothetical indenone-based compound, ICX, against a panel of protein kinases, with a focus on Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α. For comparison, we have included data for a well-established p38α inhibitor, SB203580.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of ICX and the reference compound SB203580 was assessed against a panel of representative kinases to determine their specificity. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay.
| Compound | Target Kinase | IC50 (nM) |
| Indenone Cmpd X | MAPK14 (p38α) | 75 |
| MAPK1 (ERK2) | >10,000 | |
| JNK1 | 2,500 | |
| CDK2/cyclin A | >10,000 | |
| SB203580 (Control) | MAPK14 (p38α) | 50 |
| MAPK1 (ERK2) | >10,000 | |
| JNK1 | 3,000 | |
| CDK2/cyclin A | >10,000 |
Table 1: Comparative Inhibitory Activity (IC50) of Indenone Compound X and SB203580.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.
-
Reagents: Recombinant human kinases (MAPK14, MAPK1, JNK1, CDK2/cyclin A), appropriate peptide substrates, ATP, kinase assay buffer (e.g., Promega's ADP-Glo™ Kinase Assay).
-
Procedure:
-
A 5 µL solution of the test compound (ICX or SB203580) at various concentrations is added to the wells of a 96-well plate.
-
To each well, 20 µL of a kinase/substrate mixture in kinase assay buffer is added.
-
The kinase reaction is initiated by adding 25 µL of ATP solution. The reaction is allowed to proceed for 60 minutes at 30°C.
-
To stop the kinase reaction and deplete the remaining ATP, 50 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature.
-
Finally, 100 µL of Kinase Detection Reagent is added to each well and incubated for 30 minutes at room temperature to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
2. Cellular Target Engagement (Western Blot)
To confirm that ICX can inhibit MAPK14 activity within a cellular context, a Western blot analysis is performed to measure the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Procedure:
-
THP-1 cells are seeded in a 6-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of ICX or SB203580 for 1 hour.
-
The MAPK14 pathway is stimulated by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 30 minutes.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-MK2 (Thr334) and total MK2.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-MK2 to total MK2 is calculated to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway. External stimuli like cytokines or stress activate a cascade of kinases (MAPKKK and MAPKK) that ultimately lead to the phosphorylation and activation of MAPK14 (p38). Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, to regulate cellular responses such as inflammation and apoptosis.[1][2][3][4][5]
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Experimental Workflow
The diagram below outlines the workflow for the in vitro luminescence-based kinase inhibition assay used to determine the IC50 values of the test compounds.
Caption: Workflow for Luminescence-Based Kinase Inhibition Assay.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on best practices for handling similar chemical structures and should be executed in strict accordance with local, state, and federal regulations by qualified personnel.
Essential Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, the area should be immediately evacuated and ventilated. The spilled material should be absorbed with an inert, non-combustible absorbent material such as sand or vermiculite. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), must be segregated from other laboratory waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label on the container must clearly state "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Summary of Hazard Considerations and Disposal Parameters
| Parameter | Guideline | Source/Rationale |
| Physical State | Solid | General information for chemical compounds of this type. |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | Based on SDS of similar pyridine and indenone derivatives.[1] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Standard laboratory practice for handling chemical compounds. |
| Handling Environment | Well-ventilated area or chemical fume hood. | To minimize inhalation exposure.[1] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container. | Standard procedure for chemical spills. |
| Disposal Method | Dispose of as hazardous chemical waste. | Prevents environmental contamination and ensures regulatory compliance. |
| Incompatible Materials | Strong oxidizing agents. | A common incompatibility for many organic compounds.[2] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide and is based on the safety profiles of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Safe Handling Protocol: 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides essential safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS), this protocol is based on a conservative approach, treating the compound as potentially hazardous due to its novel chemical structure, which combines indenone and pyridine moieties. Researchers should handle this compound with the utmost care, assuming it may possess unforeseen toxicological properties.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, a precautionary approach is mandatory. The compound is a powdered solid, which presents a risk of inhalation and contamination of surfaces. The pyridine component suggests potential for skin and eye irritation, as well as possible systemic effects upon absorption or inhalation.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact. Double-gloving is recommended for handling potentially hazardous unknown compounds. |
| Eye Protection | Chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Body Protection | A fully fastened laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | To prevent inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
-
Designate a Work Area: All work with the compound must be conducted within a certified chemical fume hood. The work surface should be covered with absorbent bench paper to contain any potential spills.
-
Tare Weighing Method: To minimize the risk of airborne dust, use the tare (pre-weigh) method.
-
Place a labeled, sealable container on the analytical balance and tare it.
-
Move the container to the chemical fume hood.
-
Carefully add the powdered compound to the container inside the fume hood.
-
Seal the container before removing it from the fume hood to re-weigh.
-
-
Static Control: If the powder is prone to static, which can cause it to disperse, use an anti-static gun or anti-static weigh boats.
2.2. Dissolution and Experimental Use
-
Solubilization: All steps involving the opening of the container and dissolving the compound must be performed inside a chemical fume hood.
-
Solvent Addition: Add the desired solvent to the container with the compound, ensuring the container is sealed immediately after.
-
Handling Solutions: Even when in solution, handle the compound within the fume hood. Wear the prescribed PPE, as the hazards of the dissolved compound are still unknown.
2.3. Post-Experiment Procedures
-
Decontamination: After each use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning.
-
Glove Removal: Remove gloves immediately after handling the compound and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
3.1. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, contaminated gloves, absorbent paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Given the pyridine component, this waste should be considered flammable and toxic.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Table 2: Waste Disposal Summary
| Waste Type | Container | Labeling | Storage Location |
| Contaminated Solids | Sealable, chemically resistant container | "Hazardous Waste: this compound contaminated solids" | Designated satellite accumulation area |
| Contaminated Liquids | Sealable, chemically resistant container | "Hazardous Waste: this compound in [Solvent]" | Designated satellite accumulation area |
3.2. Final Disposal
All waste must be disposed of through the institution's official hazardous waste management program. Do not pour any waste containing this compound down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures.
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | For a small spill within a fume hood, use an absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team. |
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound.
Caption: Workflow for Handling the Compound.
Caption: Waste Disposal Logical Flow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
